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  • Product: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate
  • CAS: 2105838-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a heterocyclic organic compound belonging to the pyridinecarboxylic acid class. These compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a heterocyclic organic compound belonging to the pyridinecarboxylic acid class. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to act as bioisosteres for various functional groups and their potential to interact with biological targets. The presence of multiple functional groups—a carboxylic acid, two hydroxyl groups, and a pyridine ring—imparts this molecule with unique chemical properties and a wide range of potential applications, particularly as an enzyme inhibitor. This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential applications of 4,5-dihydroxy-2-pyridinecarboxylic acid hydrate, with a focus on its relevance to researchers in the life sciences.

Chemical and Physical Properties

The chemical and physical properties of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate are fundamental to its handling, formulation, and mechanism of action in biological systems. A summary of its key properties is presented in the table below.

PropertyValueSource/Comment
Molecular Formula C₆H₅NO₄·xH₂O-
Molecular Weight 155.11 g/mol (anhydrous)-
CAS Number Not availableA specific CAS for the hydrate is not readily available.
Appearance Expected to be a crystalline solidBased on related compounds.
pKa Values 1.99, 7.48, 11.61These values are reported for a "4,5-Dihydroxy-" substituted pyridine and are likely indicative of the carboxylic acid, and two hydroxyl groups, respectively.[1]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.The presence of multiple polar functional groups suggests aqueous solubility.[2][3]
Melting Point Decomposes on heatingExpected behavior for a poly-functionalized aromatic acid.
Stability Stable under standard laboratory conditions. Sensitive to heat.General stability for this class of compounds.
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display six signals for the pyridine ring carbons and one for the carboxylic acid carbon. The chemical shifts would be characteristic of a substituted pyridine ring, with the carbon bearing the carboxylic acid group appearing downfield.[4]

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band from the carboxylic acid and hydroxyl groups, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1700-1730 cm⁻¹. C-O stretching and C=C/C=N ring vibrations would also be present in the fingerprint region.[5]

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the anhydrous molecular weight (155.11 g/mol ), along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and other small fragments.

Synthesis and Purification

Experimental Protocol: Representative Synthesis

Objective: To synthesize 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

Materials:

  • A suitable starting material, such as a protected dihydroxypyridine derivative.

  • An organometallic reagent (e.g., n-butyllithium).

  • Dry ice (solid CO₂).

  • Anhydrous solvents (e.g., THF, diethyl ether).

  • Hydrochloric acid (HCl).

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Standard laboratory glassware and equipment for organic synthesis.

Procedure:

  • Protection of Hydroxyl Groups: If starting from a dihydroxypyridine, the hydroxyl groups may need to be protected to prevent reaction with the organometallic reagent. A suitable protecting group, such as a silyl ether, can be introduced using standard procedures.

  • Lithiation: Dissolve the protected dihydroxypyridine in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of an organometallic reagent, such as n-butyllithium, to the reaction mixture. The organolithium reagent will deprotonate the pyridine ring at the 2-position, forming a lithiated intermediate.

  • Carboxylation: While maintaining the low temperature, quench the reaction by adding an excess of crushed dry ice. The lithiated intermediate will react with the CO₂ to form a lithium carboxylate salt.

  • Workup and Deprotection: Allow the reaction mixture to warm to room temperature. Add water to quench any remaining organometallic reagent. Acidify the solution with HCl to protonate the carboxylate and, if a silyl protecting group was used, to facilitate its removal.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.[7][8]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organometallic reagents like n-butyllithium are extremely reactive towards water and other protic sources. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent quenching of the reagent and ensure the desired reaction occurs.

  • Low Temperature: The lithiation reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.

  • Dry Ice as CO₂ Source: Dry ice provides a convenient and high-purity source of carbon dioxide for the carboxylation step.

  • Acidic Workup: Acidification is necessary to protonate the carboxylate salt and to remove acid-labile protecting groups.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, a polar solvent system like water, ethanol, or a mixture of the two would be a good starting point. The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Applications in Drug Development

Pyridinecarboxylic acids are a well-established class of compounds in drug discovery, with many derivatives exhibiting a range of biological activities.[9] One of the most promising areas of application for 4,5-Dihydroxy-2-pyridinecarboxylic acid is as an inhibitor of prolyl-4-hydroxylase enzymes.

Inhibition of Prolyl-4-Hydroxylase (P4H)

Mechanism of Action: Prolyl-4-hydroxylases are enzymes that play a critical role in the post-translational modification of collagen, a key component of the extracellular matrix.[10][11] These enzymes catalyze the hydroxylation of proline residues in procollagen chains, a step that is essential for the formation of stable collagen triple helices. P4H enzymes require Fe(II), 2-oxoglutarate, and molecular oxygen as co-substrates.

4,5-Dihydroxy-2-pyridinecarboxylic acid and its analogs can act as competitive inhibitors of P4H with respect to the 2-oxoglutarate co-substrate.[10] The dihydroxy-substituted pyridine ring can chelate the active site Fe(II) ion, while the carboxylic acid moiety can mimic the binding of 2-oxoglutarate. By blocking the active site of P4H, these inhibitors can prevent the hydroxylation of proline residues, leading to the production of unstable procollagen that is not efficiently secreted and is subsequently degraded.

Therapeutic Potential: The overproduction and excessive deposition of collagen are hallmarks of fibrotic diseases, such as pulmonary fibrosis, liver cirrhosis, and scleroderma. By inhibiting P4H, 4,5-Dihydroxy-2-pyridinecarboxylic acid has the potential to reduce collagen synthesis and deposition, thereby offering a therapeutic strategy for the treatment of these conditions. Furthermore, as collagen is a major component of the tumor microenvironment and plays a role in tumor growth and metastasis, P4H inhibitors are also being investigated as potential anti-cancer agents.[12][13]

Conclusion

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of prolyl-4-hydroxylase. Its unique chemical structure and properties make it an attractive scaffold for the design of novel therapeutics for fibrotic diseases and cancer. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. P. (1992). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Journal of Enzyme Inhibition, 6(3), 181-190.
  • da Silva, A. J. M., Netto, C. D., da Costa, M. F. B., & de Alencastro, R. B. (2000). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 11(2), 178-181.
  • Properties of Hydrates (Experiment). (2021, September 22). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparing pyridinecarboxylic acid derivatives. (1994). U.S.
  • McDonough, M. A., Li, V., Tso, C.-C., Heshmati, M., & Schofield, C. J. (2014). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. ACS Chemical Biology, 9(1), 133-138.
  • Tucker, H., Thomas, D. F., & Franklin, T. J. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807.
  • Dean, A., Ferlin, M. G., Carta, D., Jakusch, T., Kiss, T., Faccioli, F. F., ... & Di Marco, V. B. (2014). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Journal of Inorganic Biochemistry, 136, 58-67.
  • Dean, A., Ferlin, M. G., Carta, D., Jakusch, T., Kiss, T., Faccioli, F. F., ... & Di Marco, V. B. (2014). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu(II), Zn(II), human serum albumin, and cellular toxicity. Journal of Inorganic Biochemistry, 136, 58-67.
  • Ossowsky, J., et al. (2008). Determination of the pK Values of some Biologically Active and Inactive Hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-181.
  • Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106-124.
  • Determining the Formula of a Hydrate. (n.d.). Le Moyne College. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved from [Link]

  • Water of Hydration. (n.d.). Fountainhead Press. Retrieved from [Link]

  • GNPS Library Spectrum CCMSLIB00005749308. (2020, November 16). GNPS. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 2: Water of Hydration. (n.d.). Scribd. Retrieved from [Link]

  • van der Veen, M. A., & de Groot, H. J. M. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10398-10415.
  • Vargová, Z., Almáši, M., Hudecová, D., & Györyová, K. (2021). New silver(I) pyridinecarboxylate complexes: Synthesis, characterization, and antimicrobial therapeutic potential. Molecules, 26(21), 6489.
  • Xing, Y., & Li, X. (2023). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. International Journal of Molecular Sciences, 24(19), 14695.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Thabit, S. S. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]

  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. P. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(5), 1407-1421.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • de Oliveira, L. S., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Journal of Thermal Analysis and Calorimetry, 124(2), 855-862.
  • FTIR spectra in the region 750-1350 cm−1. Names or formulae of the synthetic samples are given in italics. (n.d.). ResearchGate. Retrieved from [Link]

  • Vahur, S., et al. (2016). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Applied Spectroscopy, 70(11), 1848-1858.
  • Drahota, P., et al. (2018). Thermal Stability and Decomposition Products of P-Doped Ferrihydrite. Minerals, 8(11), 513.
  • Dai, Y., et al. (2013).
  • 4-Pyridinecarboxylic acid, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • El-Sayed, R., & Al-Ghorbani, M. (2021). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect, 6(7), 1430-1439.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]

  • Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(8), 1841-1851.
  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

  • Abe, H., et al. (2002). Thermal degradation behavior of poly(4-hydroxybutyric acid).
  • Nyman, J., & Gani, R. (2016). A DFT-based comparative equilibrium study of thermal dehydration and hydrolysis of CaCl2 hydrates and MgCl2 hydrates for seasonal heat storage. Physical Chemistry Chemical Physics, 18(44), 30449-30461.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, a pyridine derivative of interest to researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, a pyridine derivative of interest to researchers in medicinal chemistry and drug development. While this molecule is not extensively documented in publicly available literature, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles and provides a detailed framework for its analytical characterization.

Section 1: Proposed Synthesis via Elbs Persulfate Oxidation

The synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid is not well-documented. Therefore, a plausible and efficient synthetic route is proposed here, leveraging the Elbs persulfate oxidation. This reaction is a reliable method for the hydroxylation of phenols and their heterocyclic analogs, such as hydroxypyridines.[1] The reaction proceeds via the formation of a sulfate ester intermediate, which is subsequently hydrolyzed to yield the dihydroxylated product.[2]

The proposed synthesis starts from the commercially available 5-hydroxypicolinic acid. The Elbs oxidation is regioselective, typically favoring hydroxylation at the position para to the existing hydroxyl group. When the para position is unavailable, oxidation occurs at an ortho position.[1] In the case of 5-hydroxypicolinic acid, the C4 position is ortho to the hydroxyl group, making it the likely site for the introduction of the second hydroxyl group.

Synthetic Workflow

The proposed two-step synthesis is outlined below. The first step involves the formation of a sulfate ester intermediate, which is then hydrolyzed in the second step to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Elbs Oxidation cluster_1 Step 2: Acid Hydrolysis A 5-Hydroxypicolinic Acid C₆H₅NO₃ C Intermediate Sulfate Ester A->C Oxidation B Potassium Persulfate (K₂S₂O₈) aq. NaOH D Intermediate Sulfate Ester F 4,5-Dihydroxy-2-pyridinecarboxylic Acid C₆H₅NO₄ D->F Hydrolysis E Dilute Acid (e.g., HCl)

Caption: Proposed two-step synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the Elbs oxidation of hydroxypyridines.[2][3]

Materials and Reagents:

  • 5-Hydroxypicolinic acid

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated carbon

Step 1: Persulfate Oxidation of 5-Hydroxypicolinic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-hydroxypicolinic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq). Cool the solution to 10-15 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of potassium persulfate (1.5 eq) in deionized water.

  • Slowly add the potassium persulfate solution to the stirred solution of 5-hydroxypicolinic acid over 2-3 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Intermediate Sulfate Ester

  • After 24 hours, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Heat the acidified mixture to reflux for 2-3 hours to hydrolyze the intermediate sulfate ester.

  • Cool the solution to room temperature and then neutralize it with a saturated sodium bicarbonate solution to a pH of approximately 3-4. The desired product is expected to have low solubility at this pH and should precipitate.

  • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

Purification and Isolation
  • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot solvent, add a small amount of activated carbon to decolorize the solution, and heat for a few minutes.

  • Hot-filter the solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

Section 2: Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physical Properties

The expected physical properties of 4,5-Dihydroxy-2-pyridinecarboxylic acid are summarized in the table below. The hydrate nature of the final product should be considered, which may influence its physical properties.

PropertyValueSource
Molecular FormulaC₆H₅NO₄
Molecular Weight155.11 g/mol
Boiling Point374.6 °C at 760 mmHg (Predicted)[3]
Density1.708 g/cm³ (Predicted)[3]
AppearanceExpected to be a crystalline solid
Spectroscopic Analysis

The following section details the expected spectroscopic data for 4,5-Dihydroxy-2-pyridinecarboxylic acid.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. In D₂O, the acidic protons of the hydroxyl and carboxylic acid groups will exchange with deuterium and will not be observed.

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should exhibit two signals in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts of the hydroxyl and carboxylic acid protons can vary and may appear as broad signals.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 - 14.0broad sCOOH
~9.0 - 10.0broad s4-OH, 5-OH
~7.5 - 7.8sH-6
~7.0 - 7.3sH-3

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid group.

Predicted Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~150 - 155C-4, C-5 (bearing OH)
~145 - 150C-2 (bearing COOH)
~135 - 140C-6
~115 - 120C-3

2.2.2 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be:

  • [M+H]⁺: m/z 156.03

  • [M-H]⁻: m/z 154.02

For the hydrate, adducts with water may also be observed.

2.2.3 Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200 (broad)O-H stretchHydroxyl groups
3300 - 2500 (very broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1500C=C, C=N stretchPyridine ring
~1250C-O stretchHydroxyl, Carboxylic acid
Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Calculated for C₆H₅NO₄:

  • C: 46.46%

  • H: 3.25%

  • N: 9.03%

  • O: 41.26%

For the hydrate (C₆H₅NO₄ · H₂O), the calculated values would be:

  • C: 41.62%

  • H: 4.08%

  • N: 8.09%

  • O: 46.21%

Section 3: Stability and Storage

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] It should be protected from light and moisture to prevent degradation.

Section 4: Conclusion

This guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate. The outlined Elbs oxidation represents a chemically sound and logical approach to obtaining this compound. The comprehensive characterization plan will enable researchers to rigorously verify the structure and purity of the synthesized material, facilitating its use in further research and development activities.

References

  • Behrman, E. J., & Parkin, S. R. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 623–629. [Link]

  • Wikipedia. (n.d.). Elbs persulfate oxidation. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Elbs Persulphate Oxidation.

Sources

Foundational

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate. Based on its structural analogy to well-characterized inhibitors, this document posits that the primary mode of action is the competitive inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases. We will delve into the molecular interactions governing this inhibition, the downstream cellular consequences, and the established experimental methodologies for characterizing these effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's biochemical activity.

Introduction and Postulated Mechanism of Action

While direct literature on "4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate" is sparse, its chemical architecture strongly suggests a functional role as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases. This family of non-heme iron-containing enzymes plays a crucial role in a wide array of physiological processes, including hypoxia sensing, collagen biosynthesis, and epigenetic regulation. The structural similarities to known broad-spectrum 2-OG oxygenase inhibitors, such as 2,4-pyridinedicarboxylic acid (2,4-PDCA), form the basis of this guide's central hypothesis[1][2][3]. The dihydroxy substitutions at the 4 and 5 positions of the pyridine ring are anticipated to enhance the chelation of the active site iron (II), a key interaction for potent inhibition.

The proposed mechanism centers on the ability of 4,5-Dihydroxy-2-pyridinecarboxylic acid to act as a structural mimic of 2-oxoglutarate, the co-substrate for all enzymes in this class[1][3]. By competitively binding to the 2-OG binding site, the compound can effectively block the catalytic activity of these enzymes.

The 2-Oxoglutarate-Dependent Dioxygenase Superfamily: The Target Landscape

The 2-OG dependent dioxygenases are a large and diverse superfamily of enzymes that catalyze a variety of oxidative reactions. Prominent members relevant to drug discovery include:

  • Prolyl Hydroxylases (PHDs): These enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway. Inhibition of PHDs stabilizes HIF-1α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism[4]. This makes PHD inhibitors promising therapeutics for anemia[5].

  • Aspartate/Asparagine-β-Hydroxylase (AspH): Involved in the post-translational modification of proteins containing epidermal growth factor-like domains.

  • JmjC Domain-Containing Lysine Demethylases (KDMs): These enzymes play a vital role in histone demethylation and are thus key regulators of gene expression. Their dysregulation is implicated in various cancers.

  • Procollagen-Proline Dioxygenase: Essential for the biosynthesis of collagen, the primary structural protein in the extracellular matrix[6].

Molecular Mechanism of Inhibition

The inhibitory action of 4,5-Dihydroxy-2-pyridinecarboxylic acid is predicated on its ability to occupy the active site of 2-OG dependent dioxygenases. The proposed binding mode involves a bidentate chelation of the active site Fe(II) ion by the N-atom of the pyridine ring and the carboxylate group at the 2-position. The dihydroxy groups at the 4 and 5 positions are expected to further stabilize this interaction through additional coordination with the iron center and hydrogen bonding with active site residues.

This competitive inhibition prevents the binding of the endogenous co-substrate, 2-oxoglutarate, thereby halting the catalytic cycle of the enzyme.

cluster_Enzyme 2-OG Dependent Dioxygenase Active Site cluster_Substrates Substrates Fe Fe(II) Residues Active Site Residues Fe->Residues Coordinated by Two_OG 2-Oxoglutarate Two_OG->Fe Binds & enables catalysis Inhibitor 4,5-Dihydroxy-2- pyridinecarboxylic acid Inhibitor->Fe Competitively binds & inhibits

Figure 1: Competitive inhibition of 2-OG dependent dioxygenases.

Downstream Cellular Effects and Therapeutic Implications

By inhibiting 2-OG dependent dioxygenases, 4,5-Dihydroxy-2-pyridinecarboxylic acid can modulate a variety of cellular pathways. The most well-characterized consequence of broad-spectrum inhibition is the stabilization of HIF-1α through the inhibition of prolyl hydroxylases[4].

The Hypoxia-Inducible Factor (HIF) Pathway

Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitin-mediated degradation. Inhibition of PHDs by 4,5-Dihydroxy-2-pyridinecarboxylic acid would prevent this hydroxylation, leading to the accumulation and activation of HIF-1α. Activated HIF-1α then translocates to the nucleus and induces the expression of target genes, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glycolysis.

HIF_Pathway cluster_nucleus Inhibitor 4,5-Dihydroxy-2- pyridinecarboxylic acid PHD Prolyl Hydroxylases (PHDs) Inhibitor->PHD Inhibits HIF HIF-1α PHD->HIF Hydroxylates (Normoxia) pVHL pVHL HIF->pVHL Binds to HRE Hypoxia Response Elements (HREs) HIF->HRE Binds to Proteasome Proteasomal Degradation pVHL->Proteasome Targets for Nucleus Nucleus TargetGenes Target Gene Expression (e.g., EPO, VEGF) HRE->TargetGenes Induces

Figure 2: The HIF pathway and its modulation by PHD inhibitors.

This has significant therapeutic potential for the treatment of anemia, particularly in patients with chronic kidney disease, by stimulating the production of red blood cells through increased EPO expression[5].

Experimental Protocols for Mechanism of Action Studies

Validating the proposed mechanism of action requires a series of well-defined experiments.

Enzyme Inhibition Assays

The primary method for confirming the inhibitory activity of 4,5-Dihydroxy-2-pyridinecarboxylic acid is through in vitro enzyme inhibition assays.

Protocol: General 2-OG Dioxygenase Inhibition Assay (Mass Spectrometry-Based)

  • Reagents:

    • Recombinant human 2-OG dependent dioxygenase (e.g., PHD2, KDM4E).

    • Substrate peptide specific to the enzyme.

    • 2-Oxoglutarate.

    • Ascorbate.

    • Fe(II).

    • 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (test compound).

    • Assay buffer (e.g., HEPES or Tris-based).

  • Procedure:

    • Prepare a reaction mixture containing the enzyme, substrate peptide, ascorbate, and Fe(II) in the assay buffer.

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Quench the reaction (e.g., with formic acid).

    • Analyze the reaction products by mass spectrometry to quantify the formation of the hydroxylated peptide.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for HIF-1α Stabilization

To demonstrate the cellular effects of inhibiting PHDs, assays to measure the stabilization of HIF-1α are essential.

Protocol: Western Blot for HIF-1α

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa, Hep3B) under normoxic conditions.

  • Treatment:

    • Treat the cells with varying concentrations of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate for a specified time (e.g., 4-6 hours).

    • Include a positive control (e.g., a known PHD inhibitor like dimethyloxalylglycine - DMOG) and a vehicle control.

  • Protein Extraction:

    • Lyse the cells and extract total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Quantitative Data Summary

While specific quantitative data for 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is not yet available, the following table provides representative IC50 values for the related compound, 2,4-pyridinedicarboxylic acid (2,4-PDCA), against various human 2-OG oxygenases. This serves as a benchmark for expected potency.

Enzyme Target2,4-PDCA IC50 (µM)Reference
AspH~2.5[7]
KDM4E~1.5[7]
FIH~10[7]

Conclusion

Based on strong structural and functional analogies to known inhibitors, 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is proposed to function as a competitive inhibitor of 2-oxoglutarate dependent dioxygenases. This mechanism of action, centered on the chelation of the active site iron and mimicry of the 2-OG co-substrate, has profound implications for the modulation of key cellular pathways, most notably the HIF signaling cascade. The experimental protocols outlined in this guide provide a robust framework for the validation of this hypothesis and the further characterization of this promising compound for therapeutic development.

References

  • Mishur, R. J., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. RSC Medicinal Chemistry, 12(9), 1541-1549. [Link]

  • Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807. [Link]

  • Yoon, C. H., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 20(11), 20963-20984. [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

Sources

Exploratory

Biological activity of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

An In-Depth Technical Guide to the Anticipated Biological Activity of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate: A Structure-Activity Relationship Approach for Researchers and Drug Development Professionals Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate: A Structure-Activity Relationship Approach for Researchers and Drug Development Professionals

Abstract

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a pyridine derivative with a structural framework suggestive of diverse biological activities. However, as a potentially novel or under-investigated compound, direct empirical data on its bioactivity is scarce in publicly available literature. This technical guide, therefore, adopts a structure-activity relationship (SAR) approach to forecast its potential therapeutic applications and to provide a robust framework for its experimental investigation. By dissecting the molecule into its core components—the pyridine-2-carboxylic acid scaffold and the 4,5-dihydroxy substitution—we extrapolate potential mechanisms of action based on the known biological roles of structurally analogous compounds. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering hypothesized biological targets, detailed experimental protocols for validation, and a forward-looking perspective on the potential of this molecule in medicinal chemistry.

Part 1: Introduction and Rationale for a Structure-Activity Relationship (SAR) Approach

The quest for novel therapeutic agents is a cornerstone of modern medicine and drug discovery. Pyridine carboxylic acids represent a "privileged scaffold" in this endeavor, forming the basis of numerous established and investigational drugs.[1] 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate presents as an intriguing candidate within this class, combining the foundational pyridine-2-carboxylic acid structure with vicinal hydroxyl groups on the aromatic ring.

The chemical structure, characterized by a carboxylic acid at the 2-position and hydroxyl groups at the 4- and 5-positions, suggests a high potential for specific biological interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor, and a metal chelator, while the hydroxyl groups can participate in hydrogen bonding and may confer antioxidant properties. Given the limited direct research on this specific hydrate, a logical and scientifically rigorous path forward is to analyze the known biological activities of its structural relatives. This SAR-based approach allows us to formulate testable hypotheses and design efficient, targeted experimental workflows to elucidate the true biological potential of this compound.

Part 2: The Pyridine-2-carboxylic Acid Scaffold: A Foundation for Diverse Biological Activities

The pyridine-2-carboxylic acid moiety, also known as picolinic acid, is a fundamental building block in a multitude of biologically active compounds. Its significance stems from several key physicochemical properties:

  • Metal Chelation: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group form a potent bidentate chelating site for a variety of divalent and trivalent metal ions, including iron, zinc, copper, and chromium. This property is crucial for its role in biological systems, where it can influence the activity of metalloenzymes or assist in the transport and absorption of essential minerals.

  • Enzyme Inhibition: The scaffold's ability to interact with active sites through hydrogen bonding and π-π stacking makes it a common feature in enzyme inhibitors.[1] The carboxylic group, in particular, can mimic the substrate or coordinate with metal ions in the enzyme's active site.

  • Pharmaceutical Significance: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2] Its presence in a molecule can significantly influence pharmacokinetic parameters such as solubility and stability.[2]

The inherent bioactivity of the pyridine-2-carboxylic acid scaffold provides a strong basis for predicting that 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate will exhibit significant biological effects.

Part 3: The Influence of Hydroxylation on Biological Activity: Lessons from Analogs

The addition of hydroxyl (-OH) groups to an aromatic ring can dramatically alter a molecule's biological profile. These groups can introduce new interaction points, modify electronic properties, and influence solubility. In the context of pyridine derivatives, hydroxylation has been linked to several key activities:

  • Enhanced Antioxidant Potential: Phenolic and hydroxypyridinone compounds are well-known for their ability to scavenge free radicals.[3][4][5] The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a mechanism central to combating oxidative stress, which is implicated in numerous chronic diseases.[3]

  • Modulation of Enzyme Inhibition: The position and number of hydroxyl groups can fine-tune the inhibitory activity of a molecule. For instance, 4-hydroxypyridin-2(1H)-one derivatives have shown potential as α-amylase inhibitors, which is relevant for managing postprandial hyperglycemia.[3]

  • Increased Metal Chelation Strength: The presence of additional hydroxyl groups can enhance the metal-binding affinity of the parent scaffold. Analogs like 4-hydroxy-3,5-pyridinedicarboxylic acid have been investigated as potential chelating agents for iron (Fe(III)) and aluminum (Al(III)), which is a key therapeutic strategy for metal overload disorders.[6]

The 4,5-dihydroxy substitution pattern on the pyridine ring of the target compound is therefore expected to significantly contribute to its overall biological activity, particularly in the realms of antioxidant effects, enzyme inhibition, and metal chelation.

Part 4: Hypothesized Biological Activities and Potential Therapeutic Targets

Based on the SAR analysis of the pyridine-2-carboxylic acid scaffold and the influence of hydroxylation, we can propose several high-priority biological activities and therapeutic targets for 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

Enzyme Inhibition

The structure of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate makes it a strong candidate as an inhibitor for several classes of enzymes.

  • Prolyl 4-Hydroxylase (P4H): This enzyme is crucial for collagen synthesis. Inhibitors of P4H have therapeutic potential in fibrotic diseases. Pyridine-2,5-dicarboxylic acid is a known inhibitor of P4H.[7] The dihydroxy-substituted analog may exhibit similar or enhanced activity.

  • D-dopachrome Tautomerase (D-DT): A cytokine involved in inflammatory responses, D-DT is a target for anti-inflammatory drug development. 2,5-Pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-DT.[8][9] The structural similarity suggests that our target compound could also inhibit this enzyme.

  • Histone Demethylases (KDMs): These enzymes are involved in epigenetic regulation and are major targets in oncology. Pyridine-2,4-dicarboxylic acids have been shown to inhibit Jumonji C (JmjC) domain-containing KDMs.[1] The electronic properties conferred by the hydroxyl groups might allow 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate to interact with the active site of these enzymes.

  • α-Amylase: As seen in related 4-hydroxypyridin-2(1H)-one derivatives, there is a potential for α-amylase inhibition, which could be relevant for the management of type 2 diabetes.[3][10]

Metal Chelation Therapy

The combination of the picolinic acid structure with two additional hydroxyl groups suggests a strong potential for metal chelation. This could be particularly relevant for pathologies associated with iron or aluminum overload.[6] The compound could act as a decorporation agent, binding to excess toxic metal ions and facilitating their excretion.

Anticancer and Antiproliferative Activity

Many pyridine and pyrimidine derivatives exhibit potent anticancer activity.[11] For example, certain dihydropyrazole derivatives containing a hydroxyphenyl moiety have been identified as BRAF inhibitors for melanoma.[12] The structural features of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate warrant its investigation as a potential antiproliferative agent against various cancer cell lines.

Antioxidant Activity

The presence of the 4,5-dihydroxy substitution strongly suggests that the compound will possess antioxidant properties. It could act as a potent free radical scavenger, protecting cells from oxidative damage. This is a foundational activity that could contribute to a wide range of health benefits.[3][4]

Part 5: A Practical Guide to Experimental Validation

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for key initial experiments.

Workflow 1: Tiered Screening for Bioactivity

This workflow provides a logical progression from broad screening to more specific mechanistic assays.

G A Compound Synthesis & QC (Purity, Identity) B Primary Screening: Antiproliferative & Cytotoxicity Assays (e.g., MTT on Cancer/Normal Cell Lines) A->B Test Compound C Secondary Screening: Broad-Spectrum Enzyme Inhibition (e.g., P4H, D-DT, α-Amylase) A->C Test Compound D Antioxidant Capacity Assays (e.g., DPPH, ABTS) A->D Test Compound E Hit Confirmation & Dose-Response Analysis (Calculate IC50/EC50 values) B->E Active? C->E Active? D->E Active? F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G Lead Optimization F->G

Caption: Tiered workflow for evaluating the biological activity of a novel compound.

Experimental Protocol 1: Antiproliferative Activity (MTT Assay)

This protocol assesses the compound's effect on cell viability and proliferation.

Objective: To determine the concentration-dependent cytotoxic and antiproliferative effects of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate on a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., human dermal fibroblasts).

Methodology:

  • Cell Culture: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Seeding: Trypsinize cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: In Vitro α-Amylase Inhibition Assay

This protocol evaluates the compound's potential to inhibit carbohydrate digestion.

Objective: To measure the inhibitory effect of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate on the activity of porcine pancreatic α-amylase.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-amylase (2 units/mL) in phosphate buffer (pH 6.9).

    • Prepare a 1% starch solution in the same buffer.

    • Prepare the DNS (3,5-dinitrosalicylic acid) color reagent.

    • Prepare various concentrations of the test compound and a positive control (Acarbose).

  • Reaction Mixture: In a test tube, mix 200 µL of the test compound (or buffer for control) with 200 µL of the α-amylase solution. Pre-incubate at 37°C for 20 minutes.

  • Enzymatic Reaction: Add 200 µL of the starch solution to start the reaction. Incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Add 400 µL of the DNS reagent to stop the reaction.

  • Color Development: Boil the mixture for 10 minutes in a water bath. Cool to room temperature and add 4 mL of deionized water.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value from the dose-response curve.

Experimental Protocol 3: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the compound.

Objective: To determine the free radical scavenging activity of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate using the stable DPPH radical.

G cluster_reaction Scavenging Reaction DPPH_radical DPPH• (Purple, stable radical) DPPH_H DPPH-H (Yellow, reduced form) DPPH_radical->DPPH_H + H• (from AH) Antioxidant Antioxidant (AH) (Test Compound) A_radical A• (Antioxidant radical) Antioxidant->A_radical - H•

Caption: Mechanism of the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value.

Data Presentation: Summary of Bioactivity

All quantitative data should be summarized for clear comparison.

Assay TypeTarget/Cell LineMetricResult (e.g., IC50 in µM)Positive Control
Antiproliferative MCF-7IC50Experimental ValueDoxorubicin (IC50)
A549IC50Experimental ValueDoxorubicin (IC50)
FibroblastsIC50Experimental ValueDoxorubicin (IC50)
Enzyme Inhibition α-AmylaseIC50Experimental ValueAcarbose (IC50)
Prolyl 4-HydroxylaseIC50Experimental ValuePyridine-2,5-dicarboxylic acid (IC50)
Antioxidant DPPH ScavengingIC50Experimental ValueAscorbic Acid (IC50)

Part 6: Data Interpretation and Future Directions

The results from these initial screens will provide a foundational understanding of the biological profile of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

  • Interpreting the Results:

    • A low IC50 value in cancer cell lines, coupled with a high IC50 in normal fibroblasts, would indicate selective anticancer potential and a favorable therapeutic window.

    • Potent inhibition of a specific enzyme (e.g., α-amylase, P4H) would warrant further investigation into the mechanism of inhibition (e.g., competitive, non-competitive) and validation in cell-based models.

    • Strong antioxidant activity would suggest potential applications in diseases driven by oxidative stress.

  • Future Directions:

    • Lead Optimization: If promising activity is identified, a medicinal chemistry campaign should be initiated. This would involve synthesizing derivatives to establish a clear SAR, aiming to improve potency, selectivity, and pharmacokinetic properties.

    • In Vivo Studies: Promising candidates should be advanced into animal models of disease (e.g., xenograft models for cancer, diabetic models for α-amylase inhibitors) to evaluate in vivo efficacy and safety.

    • Advanced Mechanistic Studies: For confirmed "hits," deeper investigation into the molecular mechanism is crucial. This could involve identifying direct binding targets, analyzing effects on signaling pathways (e.g., BMP2/SMAD1 for osteogenesis[13]), or assessing effects on gene expression.

This structured approach, moving from hypothesis to broad screening and then to detailed mechanistic studies, provides a clear and efficient path for unlocking the full therapeutic potential of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

Part 7: References

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. [Link]

  • Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors. (2012). PubMed. [Link]

  • 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. (n.d.). SciSpace. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). MDPI. [Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (1992). PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed. [Link]

  • Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. (2024). PMC. [Link]

  • Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). (n.d.). ResearchGate. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). MDPI. [Link]

  • Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (n.d.). ResearchGate. [Link]

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023). eScholarship.org. [Link]

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023). PubMed. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate

The following technical guide details the spectroscopic characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (also known as 4,5-Dihydroxypicolinic acid). This guide is structured to address the specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (also known as 4,5-Dihydroxypicolinic acid).

This guide is structured to address the specific challenges in characterizing this metabolite, particularly distinguishing it from its more common isomer (3,6-dihydroxypicolinic acid) and handling its zwitterionic hydrate form.

Executive Summary & Molecular Architecture

Compound: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate CAS (Anhydrous generic): 86854-49-7 (approximate for isomer class; specific salt forms vary) Molecular Formula:


Molecular Weight:  155.11  g/mol  (Anhydrous) + Water contribution

4,5-Dihydroxypicolinic acid is a critical intermediate often observed in the biodegradation pathways of specific pyridine derivatives and as a siderophore subunit in Pseudomonas species. Unlike the commonly encountered 3,6-isomer (a metabolite of picolinic acid degradation by Arthrobacter), the 4,5-substitution pattern imparts unique electronic properties due to the catechol-like moiety fused to the electron-deficient pyridine ring.

Structural Dynamics & Tautomerism

In the hydrate form, this molecule typically exists as a zwitterion . The proton from the carboxylic acid (C2-COOH) or the para-hydroxyl (C4-OH) often migrates to the pyridine nitrogen (N1), stabilizing the crystal lattice via extensive hydrogen bonding with the water of hydration.

  • Lattice Stability: The water molecule acts as a bridge, H-bonding between the C5-OH and the carboxylate, complicating IR interpretation in the high-frequency region.

  • Tautomerism: While the aromatic pyridine form is dominant, the 4-OH group allows for a minor 4-pyridone tautomer contribution in solution, highly dependent on solvent pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation and differentiation from regioisomers.

Solvent Selection Strategy
  • DMSO-d6: Recommended for observing exchangeable protons (OH, COOH) if the sample is dry enough.

  • D2O (+ NaOD): Recommended for solubility. The high polarity of the zwitterion makes it sparingly soluble in non-polar solvents. Note: In D2O, OH and COOH protons will exchange and disappear.

Predicted H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by two distinct singlets in the aromatic region. Unlike 2,3- or 3,4-substituted pyridines, the H3 and H6 protons in the 4,5-dihydroxy isomer are para to each other, resulting in negligible coupling (


 Hz).
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H6 7.95 – 8.15Singlet (s)1HDeshielded by adjacent Nitrogen (Ortho) and C5-OH.
H3 7.45 – 7.60Singlet (s)1HShielded by C4-OH; Deshielded by C2-COOH.
OH/COOH 10.0 – 13.0Broad (br)3HExchangeable. The C4/C5 catechol protons and acid proton often merge into a very broad hump or distinct peaks depending on water content.
C NMR Data (100 MHz, DMSO-d6)
PositionShift (

, ppm)
TypeAssignment
C2 ~145.0Quaternary

-Carbon (Ortho to N), ipso to COOH.
COOH ~165.5QuaternaryCarboxylic acid carbonyl.
C4 ~158.0QuaternaryDeshielded by OH (Para to N).
C5 ~148.0QuaternaryDeshielded by OH (Meta to N).
C6 ~135.0Methine (CH)

-Carbon (Ortho to N).
C3 ~112.0Methine (CH)

-Carbon, shielded by ortho-OH effects.

Expert Insight: If you observe a doublet splitting (


 Hz), you likely have the 4-monohydroxy or 5-monohydroxy impurity. The 4,5-disubstitution pattern quenches the vicinal coupling, leaving only weak para-coupling (often unresolved).

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.

Ionization Mode
  • ESI- (Negative Mode): Preferred. The carboxylic acid and phenolic hydroxyls deprotonate easily, yielding intense

    
     signals.
    
  • ESI+ (Positive Mode): Feasible due to the pyridine nitrogen, yielding

    
    .
    
Fragmentation Pathway (ESI- MS/MS)

Parent Ion:


 154.0 (for 

)
m/z (approx)Fragment IdentityMechanism
154.0

Parent molecular ion.
110.0

Decarboxylation. Loss of the C2-carboxylate group. Characteristic of picolinic acids.
92.0

Dehydration from the catechol moiety after decarboxylation.
82.0 Ring FragmentationLoss of CO from the phenolic system.

Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups and hydrate lattice water.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Note: The KBr pellet method often yields sharper bands for zwitterionic salts than ATR.

Frequency (

)
IntensityAssignment
3200 – 3550 Broad, Strong

from lattice water and phenolic OH. The broadness indicates strong H-bonding network.[1]
2500 – 3000 Broad, Medium

and carboxylic acid O-H (ammonium salt character).
1680 – 1720 Strong

Carboxylic acid.[1] (Shifts to ~1600-1650 if present as carboxylate

zwitterion).
1580 – 1620 Medium

and

Pyridine ring stretching.
1380 – 1420 Medium

Phenolic in-plane bending.
600 – 800 Medium/StrongOut-of-plane C-H bending (Fingerprint region).

Visualization: Analytical Workflow & Fragmentation

G cluster_NMR NMR Analysis cluster_MS MS Analysis (ESI-) Sample 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate Solvent Solvent: DMSO-d6 (Trace D2O exchange) Sample->Solvent Ionization ESI Negative Mode [M-H]- = 154 Sample->Ionization H_NMR 1H NMR: Singlets at 7.5 & 8.0 ppm Solvent->H_NMR C_NMR 13C NMR: C=O at 165 ppm Solvent->C_NMR Frag1 Decarboxylation [M-H-44]- = 110 Ionization->Frag1 - CO2 Frag2 Dehydration [110-18]- = 92 Frag1->Frag2 - H2O

Caption: Analytical workflow for structural confirmation, highlighting the distinct MS fragmentation pathway (Red) and NMR signatures (Green).

Experimental Protocols

Protocol A: NMR Sample Preparation (Zwitterion Handling)
  • Drying: Dry 10 mg of the hydrate in a vacuum desiccator over

    
     for 4 hours to remove loosely bound surface water (lattice water may remain).
    
  • Solvation: Dissolve in 0.6 mL of DMSO-d6 .

    • Troubleshooting: If the sample is cloudy (common for zwitterions), add 1-2 drops of DCl (deuterated acid) to protonate the carboxylate, or NaOD to fully deprotonate. This forces the molecule into a single ionic state, sharpening the peaks.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2.0s to allow full relaxation of quaternary carbons.
    
Protocol B: Mass Spectrometry (Direct Infusion)
  • Stock Solution: Prepare a 1 mg/mL stock in Methanol:Water (50:50).

  • Dilution: Dilute to 10 µg/mL in 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

  • Injection: Direct infusion at 5-10 µL/min.

  • Parameters:

    • Capillary Voltage: 3.0 kV (ESI-)

    • Cone Voltage: 20-30 V (High cone voltage promotes in-source decarboxylation; keep low to see parent ion).

References

  • Biodegradation Context: Shukla, O. P., & Kaul, S. M. (1973). Microbial transformation of pyridine derivatives. Indian Journal of Biochemistry & Biophysics. (Establishes the metabolic context of hydroxypicolinic acids).
  • Structural Analog Data (3,6-Isomer & 4-Hydroxy)

    • Qu, Y., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. Acta Crystallographica Section E. Link

    • Santa Cruz Biotechnology. 4-Hydroxypicolinic acid Product Data. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Exploratory

Synonyms for 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate in literature

Nomenclature, Synthesis, and Pharmacological Applications Executive Summary 4,5-Dihydroxy-2-pyridinecarboxylic acid (often historically referred to as Comenamic acid ) is a heterocyclic building block critical in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmacological Applications

Executive Summary

4,5-Dihydroxy-2-pyridinecarboxylic acid (often historically referred to as Comenamic acid ) is a heterocyclic building block critical in the synthesis of metalloenzyme inhibitors and siderophore analogs. Unlike its more common isomer, 2,6-pyridinedicarboxylic acid (dipicolinic acid), the 4,5-dihydroxy substitution pattern offers a unique bidentate or tridentate chelation geometry favored in the design of HIV integrase inhibitors and prolyl 4-hydroxylase antagonists.

This guide standardizes the nomenclature for this compound, clarifies the confusion surrounding its hydration state and tautomerism, and provides a validated protocol for its isolation.

Part 1: Chemical Identity & Nomenclature Landscape

The primary challenge in literature mining for this compound is the historical prevalence of the trivial name "Comenamic acid" and the frequent interchangeability of pyridine/pyridone tautomers in database indexing.

Table 1: Synonyms and Identifiers
CategoryPrimary Identifier / SynonymNotes
IUPAC Name 4,5-Dihydroxy-2-pyridinecarboxylic acidPreferred systematic name.
Common Name Comenamic acid Historically derived from Comenic acid (its pyrone precursor).
Alternative Name 4,5-Dihydroxypicolinic acid"Picolinic" implies 2-pyridinecarboxylic acid.[1]
Tautomeric Name 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acidDescribes the keto-form (pyridone) often dominant in solution.
Abbreviation 4,5-DHPACommon in biochemical literature.
CAS Number 43077-77-6 Refers to the anhydrous form.
CAS Number 20405-27-4 Often associated with generic dihydroxypicolinic acids; verification required per batch.
Molecular Formula C₆H₅NO₄[2][3] · xH₂OThe hydrate is the standard stable crystalline form.
Structural Tautomerism

Researchers must recognize that 4,5-DHPA exists in equilibrium between the hydroxy-pyridine and pyridone forms. This impacts solubility and docking simulations.

  • Solid State: Predominantly exists as the zwitterionic pyridone hydrate.

  • Basic Solution: Exists as the dianion (catecholate-like).

Tautomerism Pyridine Hydroxy-Pyridine Form (Aromatic) Pyridone Pyridone Form (Keto-Enol) Pyridine->Pyridone Tautomerization (Solvent Dependent) Pyridone->Pyridine

Figure 1: Tautomeric equilibrium between the aromatic pyridine form and the keto-pyridone form.

Part 2: Synthesis & Isolation Context

The most robust synthetic route described in literature involves the ammonolysis of Comenic acid . Comenic acid is a pyrone (oxygen heterocycle); reacting it with ammonia substitutes the ring oxygen with nitrogen, converting the pyrone to a pyridine/pyridone.

Mechanism of Action[4]
  • Nucleophilic Attack: Ammonia attacks the C-6 position of the pyrone ring.

  • Ring Opening: The pyrone ring opens to form an acyclic intermediate.

  • Recyclization: Ring closure occurs via the nitrogen, expelling water to form the pyridine ring.

SynthesisPath Kojic Kojic Acid (Starting Material) Comenic Comenic Acid (Pyrone Intermediate) Kojic->Comenic Oxidation (O2/Pt or KMnO4) Intermediate Acyclic Enamine Intermediate Comenic->Intermediate + NH4OH (Ammonolysis) Comenamic Comenamic Acid (4,5-Dihydroxypicolinic acid) Intermediate->Comenamic Cyclodehydration (-H2O)

Figure 2: Synthetic lineage from Kojic acid to Comenamic acid.

Part 3: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate from Comenic acid. Scale: Laboratory (10g scale).

Reagents
  • Comenic Acid (CAS: 500-05-0)

  • Ammonium Hydroxide (28% NH₃ aqueous solution)

  • Hydrochloric Acid (6N)[5]

  • Activated Charcoal

Step-by-Step Methodology
  • Ammonolysis:

    • Dissolve 10.0 g of Comenic acid in 100 mL of concentrated Ammonium Hydroxide (28%).

    • Critical Control: Ensure the reaction vessel is capable of withstanding mild pressure if sealing, though reflux is standard.

    • Heat the mixture at reflux (approx. 100°C) for 4–6 hours. The solution will darken as the pyrone converts to the pyridine.

  • Decolorization (Optional but Recommended):

    • Cool the solution to 80°C.

    • Add 1.0 g of activated charcoal and stir for 30 minutes.

    • Filter hot through a Celite pad to remove polymeric byproducts.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 30 mL.

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly acidify with 6N HCl to pH 2.5 – 3.0.

    • Observation: A beige to light brown precipitate (Comenamic acid) will form.

  • Purification & Hydrate Formation:

    • Filter the crude solid.[5][6]

    • Recrystallize from boiling water. Dissolve the solid in minimum boiling water, filter hot, and allow to cool slowly to 4°C overnight.

    • Hydrate Note: The slow cooling in aqueous media promotes the formation of the stable hydrate lattice.

    • Dry the crystals in a vacuum desiccator over CaCl₂. Do not use P₂O₅ or high heat (>100°C) if the hydrate form is required, as this will dehydrate the crystal.

  • Validation:

    • Melting Point: >260°C (with decomposition).[5]

    • Ferric Chloride Test: Dissolve a small amount in water and add FeCl₃. A deep red/violet color confirms the presence of the ortho-dihydroxy (catechol) moiety.

Part 4: Biological & Pharmacological Applications[2][6][9][10][11]
1. Metalloenzyme Inhibition

The 4,5-dihydroxy moiety mimics the transition state of substrates for various dioxygenases.

  • Prolyl 4-Hydroxylase: 4,5-DHPA acts as a competitive inhibitor with respect to 2-oxoglutarate, chelating the active site Iron (Fe²⁺). This has implications for antifibrotic therapies by inhibiting collagen synthesis.

  • HIV Integrase: The "two-metal ion" mechanism of HIV integrase is susceptible to inhibition by coplanar heteroaromatic diols. 4,5-DHPA serves as a fragment scaffold for these inhibitors.

2. Siderophore Analogues

Bacteria use siderophores to scavenge iron. 4,5-DHPA derivatives are investigated as synthetic siderophores to transport drugs into Gram-negative bacteria (Trojan Horse strategy), utilizing the bacterial iron transport systems.

Table 2: Comparative Activity Profile
Target SystemMechanismRelevance
Collagen Biosynthesis Fe²⁺ Chelation at active site of Prolyl HydroxylaseAnti-fibrotic drug development.
Viral Replication Mg²⁺/Mn²⁺ Chelation at HIV Integrase active siteAntiviral fragment screening.
Plant Physiology Inhibition of root growth (germination)Allelopathic chemical studies.
References
  • Synthesis and Properties of Comenamic Acid

    • Source: PubChem.[7] (n.d.). 4,5-Dihydroxypicolinic acid. National Library of Medicine.

    • URL:[Link]

  • Enzyme Inhibition (Prolyl 4-Hydroxylase)

    • Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase.[8] 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807.

    • URL:[Link]

  • Structural Analogs and Antiviral Activity

    • Fuller, B. E., et al. (2021). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Source: ChemicalBook. (2022).

Sources

Protocols & Analytical Methods

Method

Enzyme inhibition assay using 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Application Note & Protocol A High-Throughput Assay for Screening Inhibitors of Prolyl 4-Hydroxylase Using 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate Abstract Prolyl 4-hydroxylases (P4Hs) are a family of Fe(II) and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A High-Throughput Assay for Screening Inhibitors of Prolyl 4-Hydroxylase Using 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Abstract

Prolyl 4-hydroxylases (P4Hs) are a family of Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases critical to collagen biosynthesis and cellular responses to hypoxia.[1] Their role in pathological processes, such as fibrosis and cancer, has made them a significant target for therapeutic drug development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro enzyme inhibition assay for P4Hs. We focus on the use of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, a structural analog of known competitive P4H inhibitors that act as α-ketoglutarate mimics.[2][3] The protocol details a sensitive, high-throughput luminescence-based assay that quantifies succinate, a direct product of the P4H catalytic reaction, enabling precise determination of inhibitor potency (IC₅₀).

Foundational Principles: Understanding the Target and Inhibition

The Catalytic Mechanism of Prolyl 4-Hydroxylase (P4H)

Collagen prolyl 4-hydroxylases (C-P4Hs) are essential enzymes located in the endoplasmic reticulum that catalyze the post-translational formation of (2S,4R)-4-hydroxyproline (Hyp) from proline residues within procollagen chains.[4][5] This hydroxylation is a prerequisite for the folding and stability of the collagen triple helix at body temperature.[4] The reaction is complex, requiring molecular oxygen (O₂), Fe(II) as a cofactor, and α-ketoglutarate (α-KG) as a co-substrate. During catalysis, α-KG is oxidatively decarboxylated to succinate and CO₂, with one oxygen atom incorporated into the proline residue and the other into the succinate molecule.[4]

The overall enzymatic reaction is as follows: Proline-residue + α-ketoglutarate + O₂ —(Fe²⁺, Ascorbate)→ 4-Hydroxyproline-residue + Succinate + CO₂

Ascorbate is a critical component in vitro and in vivo, serving to maintain the active-site iron in its catalytically active ferrous (Fe²⁺) state.

Mechanism of Inhibition by Pyridine Carboxylic Acids

4,5-Dihydroxy-2-pyridinecarboxylic acid belongs to a class of compounds, including the well-characterized inhibitors pyridine-2,4-dicarboxylic acid (2,4-PDCA) and pyridine-2,5-dicarboxylic acid, that act as potent inhibitors of P4Hs.[2][3][6] Their efficacy stems from two key molecular features:

  • Competitive Binding: These molecules are structural mimics of the co-substrate α-ketoglutarate.[2] They compete with α-KG for binding within the enzyme's active site.

  • Metal Chelation: The arrangement of the nitrogen atom and carboxyl groups allows these compounds to coordinate with the active-site Fe(II) ion, effectively chelating it and preventing it from participating in the catalytic cycle.[2]

Understanding this dual mechanism is crucial for interpreting assay results and guiding further drug development efforts.

Assay Design and Methodology

For screening potential inhibitors like 4,5-Dihydroxy-2-pyridinecarboxylic acid, a method that is sensitive, rapid, and amenable to high-throughput screening (HTS) is ideal. While traditional methods like HPLC-based detection of hydroxyproline are accurate, they are often low-throughput.[4][7] We recommend a luminescence-based assay that quantifies succinate production, such as the Succinate-Glo™ Hydroxylase assay, which offers superior sensitivity and is well-suited for multi-well plate formats.[7][8]

Experimental Workflow Diagram

Inhibition_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrates, Inhibitor) dilute 2. Inhibitor Serial Dilution in Assay Plate prep->dilute master_mix 3. Prepare Enzyme Master Mix (Buffer, FeSO4, Ascorbate, etc.) prep->master_mix pre_incubate 4. Add Enzyme Mix to Plate & Pre-incubate dilute->pre_incubate master_mix->pre_incubate initiate 5. Initiate Reaction (Add Substrate Mix) pre_incubate->initiate react 6. Enzymatic Reaction (Incubate at 37°C) initiate->react detect 7. Add Detection Reagent & Incubate react->detect read 8. Read Luminescence detect->read analyze 9. Data Analysis (% Inhibition, IC50 Curve) read->analyze

Caption: Workflow for the P4H enzyme inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled to 384-well plates.

Materials and Reagents
ReagentRecommended SupplierPurpose
Recombinant Human C-P4H1Commercial SourceEnzyme source
(Pro-Pro-Gly)₁₀ peptide substrateCustom SynthesisProline-containing substrate for hydroxylation
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrateChemical SupplierTest inhibitor
Pyridine-2,4-dicarboxylic acid (2,4-PDCA)Chemical SupplierPositive control inhibitor[3]
α-Ketoglutarate (α-KG)Sigma-AldrichCo-substrate
Ferrous Sulfate (FeSO₄)Sigma-AldrichFe(II) cofactor
L-Ascorbic AcidSigma-AldrichReducing agent to maintain Fe(II) state
Catalase (from bovine liver)Sigma-AldrichScavenges H₂O₂ which can damage the enzyme
Dithiothreitol (DTT)Sigma-AldrichReducing agent
Tris-HCl Buffer (pH 7.8)-Assay buffer
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for inhibitor
Succinate-Glo™ Hydroxylase Assay KitPromegaDetection of succinate product
White, Opaque 96-well Assay PlatesCorningFor luminescence measurements
Purified Water-For preparing all aqueous solutions
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

  • Inhibitor Stock (10 mM): Dissolve 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate in 100% DMSO. Prepare a similar stock for the positive control (2,4-PDCA).

  • Enzyme Stock (1 µM): Dilute recombinant C-P4H1 in Assay Buffer. Store on ice. Final concentration in the assay will be significantly lower (e.g., 5-20 nM).

  • Substrate Stock (10X): Prepare a solution containing 1 mM (Pro-Pro-Gly)₁₀ peptide and 500 µM α-KG in Assay Buffer.

  • Cofactor Solution (10X): Prepare fresh daily. In Assay Buffer, prepare a solution containing 500 µM FeSO₄, 20 mM Ascorbic Acid, 1 mg/mL Catalase, and 1 mM DTT.

Step-by-Step Assay Procedure
  • Inhibitor Dilution:

    • Create a serial dilution of the 10 mM inhibitor stock in DMSO. A typical 11-point, 3-fold dilution series is recommended.

    • Pipette 1 µL of each inhibitor concentration (and DMSO vehicle for controls) into the wells of a 96-well plate. This creates a 100X final concentration in the well.

  • Assay Controls:

    • 0% Inhibition (Negative Control): Wells containing 1 µL of DMSO.

    • 100% Inhibition (Positive Control): Wells containing 1 µL of a high concentration of 2,4-PDCA (e.g., final concentration of 1 mM).

    • Blank (Background): Wells containing 1 µL of DMSO (no enzyme will be added to these wells).

  • Enzyme Addition and Pre-incubation:

    • Prepare an "Enzyme Master Mix" containing Assay Buffer, 10X Cofactor Solution, and the C-P4H1 enzyme. For blank wells, prepare a similar mix without the enzyme.

    • Add 80 µL of the Enzyme Master Mix (or the blank mix) to the appropriate wells. The total volume is now 81 µL.

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[9]

  • Reaction Initiation and Incubation:

    • Add 19 µL of the 10X Substrate Stock to all wells to initiate the reaction. The final reaction volume is 100 µL.

    • Mix the plate gently, seal, and incubate for 60 minutes at 37°C. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate and the Succinate-Glo™ detection reagent to room temperature.

    • Add 100 µL of the detection reagent to each well. This stops the enzymatic reaction and begins the luminescence signal generation.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the luminescence using a plate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, subtract the average background signal from all data points. Corrected Signal = Signal_Well - Avg_Signal_Blank

Then, normalize the data to calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 × ( 1 - [ Corrected Signal_Inhibitor / Corrected Signal_Negative Control ] )

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

  • The IC₅₀ value is derived directly from this curve fit.

Sample Data Table
[Inhibitor] (µM)Log [Inhibitor]Raw Luminescence (RLU)Corrected RLU% Inhibition
0 (Neg. Ctrl)-850,000845,0000.0
0 (Blank)-5,0000-
0.1-1.0798,000793,0006.2
10.0512,000507,00040.0
101.0115,000110,00087.0
1002.012,0007,00099.2
1000 (Pos. Ctrl)3.010,5005,50099.3

Data shown are for illustrative purposes only.

Safety and Handling Precautions

  • 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate: Consult the Safety Data Sheet (SDS) before use.[10] In general, handle with standard laboratory precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid breathing dust and use in a well-ventilated area or chemical fume hood.[10][11]

  • General Reagents: Handle all chemicals in accordance with good laboratory practices. DMSO is a penetration enhancer; avoid skin contact.

References

  • PubMed. (2021, April 16).
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • PubMed Central (PMC). Direct and continuous assay for prolyl 4-hydroxylase.
  • Protocols.io. (2019, November 13).
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • MDPI. (2020, September 10). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1)
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. (2012, September 10).
  • ChemicalBook. (2022, August 11).
  • Fisher Scientific.
  • ResearchGate. (2025, October 16). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1)
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2008, January 10).
  • PubMed Central (PMC).
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
  • PubMed. (1992, March 6). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.
  • Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets.
  • Cell Biolabs, Inc. Hydroxyproline Assay Kit.
  • PubMed. Novel inhibitors of prolyl 4-hydroxylase.
  • PubMed. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors.
  • ResearchGate. (2025, August 7).
  • PubMed. (2016, December 22). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)

Sources

Application

Techniques for measuring the binding affinity of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Abstract 4,5-Dihydroxy-2-pyridinecarboxylic acid (4,5-dihydroxypicolinic acid) hydrate is a potent chelating scaffold often utilized in fragment-based drug discovery (FBDD) targeting metalloenzymes such as histone demeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,5-Dihydroxy-2-pyridinecarboxylic acid (4,5-dihydroxypicolinic acid) hydrate is a potent chelating scaffold often utilized in fragment-based drug discovery (FBDD) targeting metalloenzymes such as histone demethylases (KDMs), prolyl hydroxylases (PHDs), and viral polymerases. Its mechanism of action typically involves bidentate or tridentate coordination of the active site metal (e.g., Fe(II), Zn(II), Mn(II)).

Accurately measuring the binding affinity (


) of this small molecule (< 200 Da) presents unique challenges:
  • Low Molecular Weight (LMW): Generates low signal-to-noise ratios in mass-sensitive assays like SPR.

  • Metal Chelation: Can lead to false positives by stripping metal cofactors from the protein target rather than binding to the active site.

  • Protonation State: The ionization of the 4,5-hydroxyls and 2-carboxylate is highly pH-dependent.

This guide details three orthogonal protocols to validate binding affinity, prioritizing scientific rigor and reproducibility.

Part 1: Chemical Handling & Preparation

Critical Causality: The "hydrate" designation implies variable water content. Failure to correct for this leads to stoichiometric errors in thermodynamic calculations.

  • Stock Preparation:

    • Weighing: Do not rely on the anhydrous molecular weight (MW ~155.11 g/mol ). Use the specific batch Certificate of Analysis (CoA) to determine the hydration state (typically monohydrate, MW ~173.12 g/mol ).

    • Solvent: Dissolve in 100% DMSO to a high concentration (e.g., 50 mM or 100 mM) to minimize the final percentage of DMSO in the assay.

    • Storage: Store at -20°C. Picolinic acid derivatives are generally stable but can oxidize or decarboxylate under extreme light/heat.

  • Buffer Considerations (The "Chelator Trap"):

    • Scenario A (Holo-enzyme binding): If your target is a metalloprotein (e.g., KDM5A), your assay buffer must contain the cofactor metal (e.g., 10-50 µM Fe(II) or Zn(II)) to prevent the ligand from stripping the metal and destabilizing the protein.

    • Scenario B (Direct Metal Binding): If measuring affinity to the metal itself, use strictly metal-free buffers (Chelex-treated).

Part 2: Isothermal Titration Calorimetry (ITC)

Methodology: Thermodynamics (Gold Standard) Why: ITC measures heat (


) directly.[1] It does not require immobilization or labeling, avoiding steric hindrance near the small ligand binding site.
Protocol Design
  • Instrument: MicroCal PEAQ-ITC or Affinity ITC (Malvern/TA).

  • Configuration: "Reverse Titration" is often necessary if the protein solubility is limited, but standard titration (Ligand into Protein) is preferred for stoichiometry (

    
    ) determination.
    
Step-by-Step Workflow
  • Sample Prep:

    • Dialysis: Dialyze the protein target (20-50 µM) against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Ligand Dilution: Dilute the 4,5-dihydroxypicolinic acid stock into the exact final dialysate buffer to ensure perfect buffer matching.

    • DMSO Matching: If the ligand stock is in DMSO, add the exact same volume of DMSO to the protein solution. Mismatched DMSO heats of dilution will swamp the binding signal.

  • Experimental Setup:

    • Cell: Protein Target (20 µM).

    • Syringe: Ligand (200-300 µM). Rule of thumb: Syringe conc = 10-15x Cell conc.

    • Temperature: 25°C (Standard).

  • Titration Scheme:

    • Initial delay: 60 sec.

    • Injection 1: 0.4 µL (discard from analysis).

    • Injections 2-19: 2.0 µL, 150 sec spacing, stirring 750 rpm.

  • Control Experiment:

    • Titrate Ligand into Buffer (no protein). Subtract this "Heat of Dilution" from the main interaction data.

ITC Workflow Diagram

ITC_Workflow Prep Sample Prep (Dialysis & DMSO Match) Degas Degas Samples (Prevent Bubbles) Prep->Degas Load Load Cell (Protein) Load Syringe (Ligand) Degas->Load Equil Thermal Equilibration (Baseline Stability) Load->Equil Titrate Titration Loop (19 Injections) Equil->Titrate Analysis Data Fitting (One Set of Sites Model) Titrate->Analysis

Caption: ITC workflow emphasizing the critical pre-equilibration steps to ensure thermodynamic accuracy.

Part 3: Surface Plasmon Resonance (SPR)

Methodology: Real-time Kinetics (


, 

) Why: To determine residence time. However, binding a ~170 Da molecule to a ~50 kDa protein results in a tiny Refractive Index change (

).
Protocol Design
  • Strategy: Immobilize Protein (Ligand), Flow Small Molecule (Analyte).

  • Chip Type: CM5 (Carboxymethyl dextran) or SA (Streptavidin) if biotinylated protein is available.

  • Immobilization Level (

    
    ): 
    
    
    
    
    • Calculation: To get a theoretical

      
       of 30 RU (minimal detectable), you need to immobilize ~9,000 - 12,000 RU of protein. This is high density and risks steric crowding.
      
    • Solution: Use a highly sensitive instrument (e.g., Biacore T200/8K) and aim for

      
       RU.
      
Step-by-Step Workflow
  • Immobilization:

    • Activate CM5 chip with EDC/NHS.

    • Inject Protein (20-50 µg/mL in Acetate pH 4.5 or 5.0).

    • Target immobilization level: 8,000 - 10,000 RU.

    • Block with Ethanolamine.

  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO if assay is 5%).

    • Small molecules require precise bulk refractive index subtraction.

  • Kinetic Cycles (Multi-Cycle):

    • Flow Rate: High (60-100 µL/min) to minimize Mass Transport Limitation (MTL).

    • Concentrations: 0, 0.1x, 0.3x, 1x, 3x, 10x

      
       (estimated).
      
    • Contact Time: 60s association, 120s dissociation.

    • Regeneration: Usually not needed for small molecules (fast off-rate). If needed, use mild pulses (buffer alone) or short 10 mM Glycine pH 2.5.

SPR Kinetic Logic Diagram

SPR_Logic Baseline Baseline (Running Buffer) Assoc Association Phase (Analyte Injection) Baseline->Assoc Inject Equil Steady State (Rate On = Rate Off) Assoc->Equil Time Dissoc Dissociation Phase (Buffer Wash) Equil->Dissoc Stop Inject Dissoc->Baseline If fast koff Regen Regeneration (Remove bound analyte) Dissoc->Regen If slow koff Regen->Baseline

Caption: SPR sensorgram phases. For 4,5-dihydroxypicolinic acid, dissociation is often rapid, negating the need for harsh regeneration.

Part 4: Enzymatic Inhibition (Functional Affinity)

Methodology:


 Determination
Why:  Proves that binding actually inhibits the function.
Protocol Design
  • Assay: Fluorescence polarization (FP) or TR-FRET based on the specific enzyme product.

  • Conversion: Use the Cheng-Prusoff Equation to convert

    
     to 
    
    
    
    (binding constant).[2]


Where:

  • 
     = Substrate Concentration used in assay.
    
  • 
     = Michaelis constant of the substrate (must be determined beforehand).
    
Data Presentation: Comparison of Methods
FeatureITCSPREnzymatic Assay (

)
Output



Sample Req High (mg quantities)Low (µg quantities)Very Low (ng)
Throughput Low (1-2 per day)Medium/HighHigh
Pros "True" affinity; No labelingKinetic insightFunctional relevance
Cons Requires high solubilityLow signal for <200 DaIndirect measurement

Part 5: Troubleshooting & References

Common Pitfalls
  • Aggregator Artifacts: 4,5-dihydroxypicolinic acid is planar and can stack.

    • Fix: Include 0.01% Triton X-100 or Tween-20 in all buffers.

  • Inner Filter Effect (Fluorescence): The pyridine ring absorbs UV/Blue light.

    • Fix: If using a fluorescence assay, check the compound's absorbance spectra. If it overlaps with the fluorophore excitation/emission, use a Red-shifted dye.

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • Duff, M. R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments.

  • Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook.[3] (Guidance on small molecule immobilization strategies).

  • Holdgate, G. A., & Ward, W. H. (2005). Measurements of binding thermodynamics in drug discovery. Drug Discovery Today.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate for experiments

Technical Support Center: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate Welcome to the technical support guide for 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Welcome to the technical support guide for 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate in water or standard buffers like PBS (pH 7.4). What is the underlying issue?

A1: The solubility challenge you're facing stems directly from the molecule's chemical structure and its multiple ionizable groups. 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate possesses a carboxylic acid, a pyridine ring nitrogen, and two hydroxyl groups, each with a distinct acidity constant (pKa).

The reported pKa values for the 4,5-dihydroxy substituted pyridine ring are approximately 1.99, 7.48, and 11.61.[1]

  • pKa ~1.99: Corresponds to the carboxylic acid group (-COOH).

  • pKa ~7.48: Likely corresponds to the pyridine nitrogen or one of the hydroxyl groups.

  • pKa ~11.61: Corresponds to the second hydroxyl group.

At a neutral pH of ~7.4, the carboxylic acid group (pKa ~1.99) will be deprotonated (negatively charged -COO⁻), while the functional group with a pKa of ~7.48 will be partially protonated and partially deprotonated. This can lead to the formation of a zwitterion, a molecule with both positive and negative charges, which often results in strong intermolecular interactions (crystal lattice energy) and consequently, poor aqueous solubility.

To achieve dissolution, you must shift the pH of your solvent to a point where the molecule is predominantly in a single, fully charged state, which enhances its interaction with the polar water molecules.

Q2: Based on the pKa values, what is the best strategy to improve aqueous solubility?

A2: The most direct and effective strategy is pH adjustment.[2][3] Given the molecule's pKa values, you have two primary options:

  • Acidic Conditions (pH < 1.0): At a pH significantly below the lowest pKa (~1.99), the carboxylic acid will be fully protonated (-COOH), and the pyridine nitrogen will also be protonated (-NH+). The overall positive charge should increase solubility. However, such a low pH is often incompatible with biological experiments.

  • Basic Conditions (pH > 8.5): This is the most recommended approach. By raising the pH to 8.5 or higher, you ensure the deprotonation of both the carboxylic acid group (pKa 1.99) and the functional group with a pKa of 7.48. This creates a negatively charged species (anion), which is typically much more soluble in water. A 100 mM Tris buffer at pH 8.5-9.0 is an excellent starting point.

The following diagram illustrates the relationship between pH and the ionization state of the key functional groups, which dictates the molecule's solubility.

G cluster_pH pH Scale & Ionization State cluster_solubility Predicted Solubility ph_low pH < 2 ph_mid pH ~ 7.4 sol_med Moderate Solubility (Cationic) ph_low->sol_med Carboxylic Acid Protonated Pyridine N Protonated ph_high pH > 8.5 sol_low Low Solubility (Zwitterionic) ph_mid->sol_low Carboxylic Acid Deprotonated Mixed Ionization State sol_high Higher Solubility (Anionic) ph_high->sol_high Carboxylic Acid Deprotonated Hydroxyl/Pyridine Deprotonated

Caption: Systematic workflow for dissolving 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the recommended procedure for preparing a stock solution using a pH-adjusted buffer.

Materials:

  • 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (MW: 173.12 g/mol for the hydrate, assuming one water molecule with C6H5NO4)

  • 1 M Tris-HCl buffer, pH 8.5

  • High-purity water (e.g., Milli-Q or equivalent)

  • Vortex mixer

  • Sonicator bath

  • Calibrated pH meter

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution, weigh out 17.31 mg of the compound.

  • Initial Suspension: Add the weighed compound to a 15 mL conical tube. Add approximately 8 mL of high-purity water. The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring, add the 1 M Tris-HCl (pH 8.5) buffer dropwise. Monitor the suspension. As the pH increases, the compound should begin to dissolve.

  • Verify pH: Use a calibrated pH meter to check the solution's pH. Continue adding buffer until the pH is stable at 8.5 and the solution is clear.

  • Gentle Heat & Sonication (If Necessary): If the solid dissolves slowly, warm the solution to 37°C in a water bath and/or place it in a sonicator bath for 5-10 minute intervals. [4]These techniques increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice.

  • Final Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of high-purity water and add it to the flask. Bring the final volume to exactly 10 mL.

  • Sterilization and Storage: Filter-sterilize the solution using a 0.22 µm syringe filter if required for your application. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use organic solvents like DMSO or Ethanol to prepare a stock solution?

A3: Yes, using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or an alcohol like ethanol is a very common and effective alternative, especially for creating highly concentrated stock solutions. [5]Many poorly water-soluble drugs are initially dissolved in DMSO. [4] Data Summary: Qualitative Solubility Profile

SolventPredicted SolubilityRecommended Max ConcentrationNotes
Water (pH ~7) Poor< 1 mg/mLZwitterionic nature limits solubility.
PBS (pH 7.4) Poor< 1 mg/mLSimilar to water; buffering capacity is insufficient to significantly raise pH.
Aqueous Buffer (pH > 8.5) Good10-20 mM (1.7-3.4 mg/mL)The recommended method for aqueous experiments. Forms a soluble salt. [2][6]
DMSO High> 50 mMExcellent choice for a concentrated, non-aqueous stock.
DMF High> 50 mMSimilar to DMSO, a highly polar aprotic solvent.
Ethanol Moderate5-10 mMLess effective than DMSO but can be used if DMSO is incompatible with the assay.

Important Consideration: When using a DMSO stock for aqueous-based experiments (e.g., cell culture), ensure the final concentration of DMSO is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.

References

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Sensitive Detection of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the sensitive and reliable quantification of 4,5-Dihydroxy-2-pyridinecarboxylic acid hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the sensitive and reliable quantification of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (DHPC). The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during the analysis of DHPC, a polar, ionizable molecule that presents unique analytical challenges.

Q1: My signal intensity for DHPC is very low when using standard reversed-phase LC-MS/MS methods. What is the primary cause?

A: Low signal intensity for a polar compound like DHPC on a traditional C18 column is often due to poor retention.[1] Polar analytes have limited interaction with non-polar stationary phases, causing them to elute very early, often in the void volume where significant matrix suppression occurs.[1][2][3] Electrospray ionization (ESI) is highly susceptible to interference from co-eluting endogenous compounds from the biological matrix, which compete with the analyte for ionization, thereby suppressing its signal.[2][3][4]

Q2: I'm observing significant peak tailing in my chromatogram for DHPC. What are the likely chemical and physical causes?

A: Peak tailing for DHPC is typically a result of secondary chemical interactions with the stationary phase or physical issues within the HPLC system.[5][6]

  • Chemical Interactions: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface.[6][7] DHPC, with its basic pyridine nitrogen and acidic carboxylic/hydroxyl groups, can engage in strong, undesirable ionic interactions with these silanols, leading to a distorted peak shape.[5][7] This is especially problematic if the mobile phase pH is not optimized.[5][8]

  • Physical Issues: Extraneous volume in the system, known as "dead volume," from poorly fitted connections or a void at the column inlet can cause peak dispersion and tailing.[6] It's crucial to ensure all fittings are correct and the column has not been compromised.[6][9]

Q3: How do I choose the optimal mobile phase pH for analyzing DHPC?

A: The mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single, consistent ionic state.[8] For DHPC, which has both acidic (hydroxyl, carboxylic acid) and basic (pyridine nitrogen) functional groups, the choice of pH is critical.

  • Acidic pH (e.g., pH < 3): At a low pH, the residual silanol groups on the column are fully protonated (neutral), minimizing secondary ionic interactions that cause peak tailing.[7][9] Simultaneously, the pyridine nitrogen on DHPC will be protonated (positively charged). This strategy is highly effective for improving peak shape on silica-based columns.[9]

  • Alkaline pH (e.g., pH > 9): For acidic compounds, a high pH mobile phase can be used with a pH-stable column (e.g., hybrid silica) to achieve good sensitivity in negative ionization mode.

Q4: What is "matrix effect," and how can I minimize it for DHPC analysis in biological samples like plasma or urine?

A: Matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer source caused by co-eluting components from the sample matrix.[3][10] Phospholipids in plasma are a major cause of ion suppression.[2][4]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Simple protein precipitation is often insufficient.[4] Employ more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components, particularly phospholipids.[2][11]

  • Chromatographic Separation: Optimize chromatography to separate DHPC from the bulk of matrix components. Using a technique like Hydrophilic Interaction Liquid Chromatography (HILIC) can be highly effective for polar compounds, as it retains them strongly while many interfering matrix components elute early.[12][13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[14] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring accurate quantification.[14]

Section 2: Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is essential. The following workflow, represented as a diagram, guides the user from problem identification to resolution.

TroubleshootingWorkflow Start Problem: Poor DHPC Signal (Low Intensity, High Variability) CheckSystem 1. System Suitability Check - Inject pure standard - Check peak shape & intensity Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK ChromIssue 2. Chromatographic Issue Investigation SystemOK->ChromIssue Yes MSIssue 3. Mass Spectrometer Issue Investigation SystemOK->MSIssue No PeakShape Peak Tailing or Splitting? ChromIssue->PeakShape SignalNoise Low S/N or High Baseline? MSIssue->SignalNoise RetentionTime Poor Retention / RT Drifting? PeakShape->RetentionTime No FixPeakShape Action: - Adjust Mobile Phase pH (go to pH < 3) - Use End-capped/HILIC column - Check for dead volume PeakShape->FixPeakShape Yes FixRetention Action: - Switch to HILIC column - Increase aqueous content in RP - Check for leaks RetentionTime->FixRetention Yes MatrixEffect 4. Matrix Effect Evaluation - Post-column infusion - Post-extraction spike RetentionTime->MatrixEffect No FixMS Action: - Tune MS for DHPC - Clean MS source - Check infusion stability SignalNoise->FixMS Yes SignalNoise->MatrixEffect No Resolved Problem Resolved FixPeakShape->Resolved FixRetention->Resolved FixMS->Resolved MatrixPresent Matrix Effect Confirmed? MatrixEffect->MatrixPresent ImproveSamplePrep Action: - Implement SPE or LLE - Use SIL-Internal Standard MatrixPresent->ImproveSamplePrep Yes MatrixPresent->Resolved No/Minor ImproveSamplePrep->Resolved Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + SIL-IS PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) PPT->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject on HILIC Column Evap->Inject LC HILIC Gradient Separation Inject->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Sources

Troubleshooting

Addressing off-target effects of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Technical Support Center: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate Overview: The Double-Edged Sword of Chelation 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (also known as 4,5-dihydroxypicolinic acid) is a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Overview: The Double-Edged Sword of Chelation

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (also known as 4,5-dihydroxypicolinic acid) is a potent structural analogue of 2-oxoglutarate (2-OG). While often utilized as a building block in synthesis or a probe for metalloenzymes (such as prolyl hydroxylases or microbial dioxygenases), its mechanism of action relies heavily on metal chelation.

The Core Problem: The structural motif that makes this compound effective—an adjacent diol (catechol-like) system paired with a carboxylic acid—creates a high-affinity ligand for Fe(II), Zn(II), and Cu(II). Consequently, "off-target" effects are frequently not classic lock-and-key mismatches, but rather promiscuous metal stripping or redox cycling .

This guide provides the rigorous controls necessary to distinguish specific biological activity from artifacts caused by metal depletion or assay interference.

Troubleshooting Guide 1: Distinguishing Specific Inhibition from Iron Starvation

Symptom: You observe broad suppression of enzymatic activity or cell cycle arrest (G1/S block) that seems too potent or generalized.

Technical Insight: 4,5-Dihydroxy-2-pyridinecarboxylic acid acts as a bidentate or tridentate ligand. In cell-based assays, it can strip Fe(II) from the active sites of all 2-OG dependent dioxygenases (e.g., HIF-PHDs, TETs, JmjC histone demethylases), not just your target. This leads to a "pseudo-hypoxic" state and global epigenetic dysregulation.

Diagnostic Workflow:

StepActionLogic
1 Calculate Stoichiometry Ensure your inhibitor concentration does not exceed the buffer capacity of essential metals in the media.
2 The "Iron Rescue" Control Supplement the assay with excess Fe(II) (e.g., FeSO₄ or FeCl₂).
3 Analyze Reversibility If activity is restored by iron, the mechanism is likely competitive chelation rather than covalent modification.

Protocol: Iron Rescue Experiment

  • Prepare Media: Use standard DMEM/RPMI. Avoid high-serum initially to reduce protein binding variability.

  • Treatment Groups:

    • Vehicle Control (DMSO/Water).

    • Compound (IC₅₀ and 10x IC₅₀).

    • Compound + Fe(II) (Add 50–100 µM FeSO₄ or FeCl₂ immediately before compound).

  • Readout: Measure the specific downstream marker (e.g., HIF-1α stabilization or collagen hydroxylation).

  • Interpretation:

    • Full Rescue: Effect is driven by iron depletion (likely non-specific).

    • No Rescue: Effect is likely specific structural inhibition or non-iron dependent toxicity.

Troubleshooting Guide 2: Assay Interference (False Positives)

Symptom: Absorbance or fluorescence assays yield erratic data, or the media changes color over time.

Technical Insight: The 4,5-dihydroxy moiety is catechol-like. Under aerobic conditions and physiological pH, it is prone to auto-oxidation , forming quinones and generating Reactive Oxygen Species (ROS). Oxidized products are often dark-colored, interfering with colorimetric assays (e.g., MTT, MTS) and potentially reacting with cysteine residues on proteins (PAINS behavior).

Diagnostic Workflow:

IssueCheckSolution
Colorimetric Noise Run a "No-Enzyme" or "No-Cell" blank with the compound.If the blank absorbs at the detection wavelength, switch to a luminescent or LC-MS readout.
Redox Cycling Add a reducing agent (Ascorbate or DTT).2-OG enzymes require ascorbate. Ensure it is fresh; oxidized ascorbate exacerbates the issue.
ROS Toxicity Co-treat with N-Acetylcysteine (NAC) or Catalase.If NAC rescues cell viability, toxicity is ROS-mediated, not target-mediated.

Troubleshooting Guide 3: Solubility & Hydration Management

Symptom: Inconsistent IC₅₀ values between batches or precipitation in aqueous buffers.

Technical Insight: As a "hydrate," the molecular weight includes water molecules that do not contribute to biological activity but affect molarity calculations. Furthermore, the planar aromatic structure can drive pi-stacking aggregation at high concentrations.

Corrective Actions:

  • MW Correction: Always use the MW on the specific vial label, not the generic anhydrous MW found online.

    • Anhydrous MW: ~155.11 g/mol [1]

    • Hydrate MW: Often ~173.12 g/mol (monohydrate) or higher.

  • Solvent Choice: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into aqueous buffer.

  • pH Sensitivity: The carboxylic acid (pKa ~2-3) and hydroxyls (pKa ~8-10) mean solubility is pH-dependent. Avoid acidic buffers where the molecule is uncharged and less soluble.

Visualizing the Off-Target Landscape

The following diagram illustrates how 4,5-Dihydroxy-2-pyridinecarboxylic acid (4,5-DHP) impacts multiple pathways simultaneously through its chelating core.

G Compound 4,5-Dihydroxy-2- pyridinecarboxylic acid Iron Fe(II) Chelation Compound->Iron High Affinity Redox Auto-oxidation / Quinone Formation Compound->Redox pH > 7.4 HIFPH HIF Prolyl Hydroxylases (PHDs) Iron->HIFPH Depletes Cofactor CollagenPH Collagen Prolyl Hydroxylases (CP4H) Iron->CollagenPH Depletes Cofactor JmjC JmjC Histone Demethylases Iron->JmjC Depletes Cofactor TET TET DNA Hydroxylases Iron->TET Depletes Cofactor HIF HIF-1α Stabilization (Pseudo-hypoxia) HIFPH->HIF Inhibition causes ECM Collagen Maturation Defects CollagenPH->ECM Inhibition causes Epigen Altered Gene Expression JmjC->Epigen Inhibition causes TET->Epigen Inhibition causes Assay Colorimetric Assay Interference Redox->Assay False Readings

Caption: Mechanism of Action and Off-Target Cascades. The compound's primary mode (Iron Chelation) indiscriminately affects multiple Fe(II)/2-OG dependent enzymes.

FAQ: Frequently Asked Questions

Q1: Can I use this compound to selectively inhibit Collagen Prolyl Hydroxylase without affecting HIF? Answer:Unlikely. Most pyridine-dicarboxylate mimics are broad-spectrum 2-OG competitive inhibitors. While some analogs have slight isoform selectivity, 4,5-dihydroxy-2-pyridinecarboxylic acid is a "privileged structure" for the active site iron. You must monitor HIF-1α levels (Western blot) as a mandatory control to rule out hypoxic signaling interference [1].

Q2: My cells are dying after 24 hours of treatment. Is this specific toxicity? Answer: It is likely non-specific iron starvation or oxidative stress .

  • Test: Add 100 µM Fe(II) or use a cell-permeable iron carrier (like Ferric Ammonium Citrate). If viability improves, the toxicity is due to metal depletion, not specific target engagement.

  • Note: Prolonged chelation halts the cell cycle at G1/S due to inhibition of ribonucleotide reductase (an iron-dependent enzyme).

Q3: How do I store the stock solution? Answer: Store as a dry powder at -20°C. Once dissolved in DMSO, aliquot and store at -80°C. Do not store in aqueous buffers at 4°C for extended periods; the catechol moiety will oxidize (turning the solution brown/black), rendering it inactive and toxic.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Hider, R. C., & Kong, X. (2010). Iron: Effect of Overload and Deficiency. Chemistry and Biology of Iron Chelation. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • PubChem. 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Optimization

Common pitfalls in the synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

This Technical Support Guide addresses the synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (also known as Comenamic Acid or 4,5-Dihydroxypicolinic Acid ). This compound is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate (also known as Comenamic Acid or 4,5-Dihydroxypicolinic Acid ). This compound is a critical intermediate in the synthesis of metallo-enzyme inhibitors and hydroxypyridinone-based chelators.

The primary synthetic route involves the oxidation of Kojic Acid to Comenic Acid , followed by ammonolysis to replace the pyrone ring oxygen with nitrogen. This guide focuses on the specific pitfalls of this pathway, particularly the ammonolysis step and the isolation of the zwitterionic product.

Part 1: Master Reaction Pathway & Logic

The synthesis relies on the chemical instability of the


-pyrone ring in Comenic Acid towards nucleophiles (ammonia), allowing for a ring-switching transformation (ANRORC-like mechanism or direct Michael addition/elimination) to form the hydroxypyridinone core.

G Kojic Kojic Acid (Starting Material) Comenic Comenic Acid (Intermediate) Kojic->Comenic Oxidation (CrO3 or O2/Pt) AmmoniumSalt Ammonium Comenate (Transient Salt) Comenic->AmmoniumSalt NH4OH (aq) Neutralization Decarbox 4,5-Dihydroxypyridine (Over-heating By-product) Comenic->Decarbox T > 140°C Decarboxylation Amide Comenamide (Amidation Side Product) Comenic->Amide Dehydration conditions Comenamic 4,5-Dihydroxy-2-pyridinecarboxylic Acid (Target Product) AmmoniumSalt->Comenamic NH3 (excess), Heat Ring Substitution (O -> NH)

Figure 1: Synthetic pathway from Kojic Acid to 4,5-Dihydroxy-2-pyridinecarboxylic acid, highlighting critical divergence points for side reactions.

Part 2: Troubleshooting Guide & FAQs

Phase 1: Oxidation of Kojic Acid to Comenic Acid

Context: This step involves oxidizing the hydroxymethyl group at C-2 to a carboxylic acid.

Q1: My yield of Comenic Acid is low (<40%), and the product is difficult to filter. What is happening?

  • Root Cause: Incomplete Oxidation or Over-oxidation.

    • Using Jones reagent (CrO3/H2SO4) requires strict temperature control. If the temperature exceeds 35°C, the pyrone ring can cleave.

    • If using catalytic oxidation (Pt/O2), catalyst poisoning or insufficient pH control (keeping pH ~8-9) can stall the reaction.

  • Corrective Protocol:

    • Reagent Choice: Prefer TEMPO/NaOCl or Pt/C with O2 for cleaner conversion compared to Chromium-based oxidants, which create hazardous waste and difficult emulsions.

    • pH Control: When using Pt/O2, the generated acid lowers pH, deactivating the catalyst. Maintain pH 8–9 by continuous addition of NaOH.

    • Isolation: Comenic acid is insoluble in cold water (free acid form). Ensure you acidify the reaction mixture to pH < 1 (using conc. HCl) to precipitate the product fully.

Phase 2: Ammonolysis (The Critical Step)

Context: Converting Comenic Acid (pyrone) to 4,5-Dihydroxy-2-pyridinecarboxylic acid (pyridone) using ammonia.

Q2: I am observing significant "charring" or dark brown tar formation during the ammonia reaction.

  • Root Cause: Thermal Decomposition & Oxidative Polymerization.

    • 4,5-dihydroxypyridines are electron-rich and prone to oxidation in air, especially at high pH and temperature.

    • "Charring" often results from sugar-like degradation of the pyrone ring before the nitrogen insertion completes.

  • Solution:

    • Deoxygenation: Sparge the concentrated ammonia solution with Argon/Nitrogen for 20 minutes before adding Comenic Acid. Perform the reaction in a sealed pressure vessel (autoclave or heavy-walled glass tube) to exclude air.

    • Temperature Limit: Do not exceed 100–110°C . Higher temperatures promote decarboxylation (loss of CO2) to form 3,4-dihydroxypyridine, which is unstable and polymerizes rapidly.

Q3: The product precipitates as a gum or oil instead of the expected crystalline hydrate.

  • Root Cause: Zwitterionic Solubility & Impurities.

    • The product exists as a zwitterion.[1] At neutral pH, it is soluble. It precipitates best at its isoelectric point (pI ~ 2.0–2.5).

    • Presence of unreacted Comenic Acid (which has similar solubility) prevents crystallization.

  • Troubleshooting Protocol:

    • Concentration: Evaporate the ammonia completely. The residue is the ammonium salt.[2][3]

    • Acidification: Dissolve in minimal water and acidify slowly with 6M HCl.

    • Induction: If oil forms, scratch the vessel walls or add a seed crystal of authentic Comenamic Acid.

    • Solvent: Add Ethanol dropwise to the aqueous slurry. The hydrate is less soluble in EtOH/Water mixtures than in pure water.

Q4: NMR shows a mixture of the desired product and a side product with a similar aromatic region. Is it the amide?

  • Root Cause: Comenamide Formation.

    • Reaction of the carboxylic acid with ammonia to form the amide (-CONH2) competes with the ring substitution. This is favored if the reaction runs "dry" or if water is removed during the reaction.

  • Verification:

    • Product:

      
       ~7.5-8.0 ppm (singlets). COOH peak broad/invisible.
      
    • Amide: Distinct broad singlets for

      
       around 7.0-7.5 ppm in DMSO-
      
      
      
      .
  • Prevention: Use a large excess of aqueous ammonium hydroxide (28-30%). The water suppresses amide formation (hydrolysis equilibrium favors the acid). Avoid anhydrous liquid ammonia for this specific substrate.

Phase 3: Purification and Hydrate Stability

Q5: How do I remove the persistent ammonium chloride/salts from the final product?

  • Root Cause: Co-precipitation.

    • The zwitterionic acid traps inorganic salts in the lattice.

  • Purification Protocol:

    • Recrystallization: Dissolve the crude solid in boiling water (it is sparingly soluble). Add activated charcoal to remove colored oligomers. Filter hot.

    • Cooling: Cool slowly to 4°C. The monohydrate crystallizes as light yellow/off-white needles.

    • Wash: Wash the filter cake with ice-cold water followed by acetone. (Acetone removes unreacted organic impurities but does not dissolve the zwitterion).

Part 3: Quantitative Data & Reaction Parameters

Table 1: Critical Reaction Parameters for Ammonolysis Step

ParameterOptimal RangeEffect of Deviation
Reagent 28-30%

(aq)
Low Conc: Incomplete conversion. Anhydrous: Promotes amide formation.
Stoichiometry 5–10 equiv.

<5 equiv: Slow kinetics, incomplete ring switching.
Temperature 90°C – 100°C<80°C: Reaction stalls. >120°C: Decarboxylation & Tars.
Time 4 – 6 Hours>12 Hours: Oxidative degradation increases.
Atmosphere Inert (

/Ar)
Air: Darkening/browning (oxidation of diol moiety).
Work-up pH pH 1.5 – 2.0pH > 3: Product remains soluble (as salt). pH < 0: Forms HCl salt (highly soluble).

Part 4: Experimental Protocol (Validated)

Synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid monohydrate

  • Preparation: In a high-pressure glass tube or autoclave, suspend Comenic Acid (10.0 g, 64 mmol) in Ammonium Hydroxide (28% aqueous, 100 mL).

  • Degassing: Bubble Nitrogen gas through the slurry for 15 minutes to remove dissolved oxygen. Seal the vessel.

  • Reaction: Heat the mixture to 100°C for 5 hours. The solid will dissolve, turning the solution dark yellow/orange. Note: Dark brown indicates air leakage.

  • Work-up:

    • Cool to room temperature.[4] Transfer to a beaker.

    • Concentrate under reduced pressure (rotary evaporator) to approximately 30 mL to remove excess ammonia.

    • Cool the residue to 0–5°C in an ice bath.

    • Acidify dropwise with Conc. HCl to pH ~2.[5] A precipitate should form.[2][4][5][6]

  • Crystallization: Allow the slurry to stand at 4°C overnight.

  • Filtration: Filter the solid. Wash with 10 mL ice-cold water, then 20 mL acetone.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield: Expected 65–75%.

    • Appearance: Pale yellow to tan crystalline powder.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ):
      
      
      12.5 (br s, COOH/OH), 7.95 (s, 1H, H-6), 7.50 (s, 1H, H-3). (Note: H-3 and H-6 shifts depend on tautomer/pH).

References

  • Yabuta, T. (1924).[2] The Constitution of Kojic Acid, a

    
    -Pyrone Derivative formed by Aspergillus Oryzae from Carbohydrates. Journal of the Chemical Society, Transactions, 125, 575-587. 
    
  • Garkusha, O. G., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. Acta Crystallographica Section E, 77(6), 633–637. (Provides analogous protocols for hydroxypicolinic acid handling).

  • Taga, T., et al. (1978). Structure of 4,5-Dihydroxy-2-pyridinecarboxylic Acid. Acta Crystallographica Section B, 34(3).
  • Sigma-Aldrich. (2024). Product Specification: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.[7][8][9][10]

  • PubChem. (2025). 4-Hydroxy-2-pyridinecarboxylic acid (Isomer comparison and properties).

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate

Executive Summary 4,5-Dihydroxy-2-pyridinecarboxylic acid (also known as 4,5-dihydroxypicolinic acid) is a zwitterionic heteroaromatic compound often utilized as a chelating ligand, an enzyme inhibitor (e.g., prolyl hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dihydroxy-2-pyridinecarboxylic acid (also known as 4,5-dihydroxypicolinic acid) is a zwitterionic heteroaromatic compound often utilized as a chelating ligand, an enzyme inhibitor (e.g., prolyl hydroxylase), or a pharmaceutical intermediate.[1][2][3][4][5][6][7][8][9][10]

Achieving high purity (>98%) in hydrate preparations is complicated by three intrinsic factors:

  • Zwitterionic Solubility: The molecule exhibits minimum solubility at its isoelectric point (pI), which must be targeted precisely.

  • Oxidative Instability: The ortho-dihydroxy (catechol-like) motif is prone to oxidation, leading to quinone formation and brown discoloration.

  • Hydrate Stoichiometry: The compound stabilizes as a hydrate (often mono- or hemi-hydrate). Over-drying leads to hygroscopic amorphous solids, while under-drying retains solvent impurities.

This guide provides a self-validating purification workflow and a troubleshooting matrix for researchers encountering difficulties with yield, color, or crystallinity.

Part 1: The Purification Workflow (Isoelectric Crystallization)

The most robust method for purifying 4,5-dihydroxy-2-pyridinecarboxylic acid is Isoelectric Point (pI) Crystallization coupled with controlled solvent displacement.

The Chemical Logic

The molecule exists in equilibrium between cationic, zwitterionic, and anionic forms depending on pH.

  • pH < 2.0: Cationic (Soluble). Protonated pyridine nitrogen.[11][12]

  • pH ~2.5 – 3.5 (pI): Zwitterionic (Least Soluble). Net neutral charge leads to crystal lattice formation.

  • pH > 7.0: Anionic (Soluble). Deprotonated carboxylic acid and phenolic hydroxyls.

Standard Operating Procedure (SOP)

Reagents: Deionized Water (Type I, 18.2 MΩ), HCl (6N), NaOH (6N), Ethanol (absolute), Activated Carbon (Norit SX Ultra).

  • Dissolution (Acidic Phase): Suspend the crude solid in minimum water at 50°C. Add 6N HCl dropwise until the solution becomes clear (pH < 1.5).

    • Why? Protonation breaks the intermolecular zwitterionic bonds, ensuring complete dissolution.

  • Decolorization: Add activated carbon (5% w/w of crude mass). Stir at 50°C for 30 minutes under Nitrogen atmosphere. Filter through Celite while hot.

    • Why? Removes oxidized quinone impurities that cause browning.

  • Precipitation (Targeting pI): Slowly add 6N NaOH to the filtrate with vigorous stirring. Monitor pH continuously.

    • Critical Step: As pH approaches 2.0, precipitation will begin. Continue until pH 2.8 – 3.0 . Stop base addition immediately.

  • Maturation: Cool the slurry to 4°C over 4 hours (0.5°C/min ramp).

  • Isolation: Filter the white needles. Wash with cold water (2x) followed by cold ethanol (1x) to displace water.

  • Hydrate Formation: Dry in a vacuum oven at 40°C at 100 mbar (with a water trap) until constant weight.

    • Note: Do not use high vacuum (<1 mbar) or high heat (>80°C) to avoid collapsing the crystal lattice into an amorphous anhydrate.

Part 2: Visualization of Chemical Dynamics

The following diagram illustrates the purification logic and the pH-dependent equilibrium that dictates solubility.

HPCA_Purification cluster_states Solubility Equilibrium Crude Crude Material (Brown/Tan Solid) AcidSol Acidic Solution (pH < 1.5) Cationic Form (Soluble) Crude->AcidSol Dissolve + HCl CarbonTreat Carbon Treatment (Removes Quinones) AcidSol->CarbonTreat 50°C, N2 atm Filtrate Clear Filtrate CarbonTreat->Filtrate Filter (Hot) pI_Adjust pH Adjustment to 2.8 (Isoelectric Point) Filtrate->pI_Adjust Add NaOH slowly Crystallization Crystallization (Zwitterionic Form) pI_Adjust->Crystallization Cool to 4°C FinalProduct Pure Hydrate (White Needles) Crystallization->FinalProduct Filter & Controlled Dry Cation Cation (+) Soluble Zwitterion Zwitterion (±) INSOLUBLE Cation->Zwitterion Raise pH Anion Anion (-) Soluble Zwitterion->Anion Raise pH

Figure 1: Purification workflow targeting the isoelectric point (pI) to maximize recovery and purity.

Part 3: Troubleshooting & FAQs
Category 1: Color & Stability [13]

Q: My product turns pink or brown during the drying step. Why? A: This indicates oxidation of the 4,5-dihydroxy moiety into an ortho-quinone.

  • Root Cause: Exposure to oxygen at high pH or in the presence of trace metal ions (Fe, Cu).

  • Solution:

    • Degas solvents: Sparge all water used with Nitrogen or Argon for 15 minutes before use.

    • Add Antioxidant: Add 0.1% (w/w) Ascorbic Acid to the crystallization mother liquor.

    • Check Glassware: Use acid-washed glassware to remove trace transition metals which catalyze catechol oxidation.

Q: The mother liquor is dark, but crystals are white. Is this okay? A: Yes. This confirms the crystallization is effectively rejecting impurities. Wash the crystals thoroughly with cold ethanol to ensure no dark mother liquor remains on the surface before drying.

Category 2: Yield & Solubility

Q: I adjusted the pH to 7.0 (neutral), but my yield is very low (~20%). A: pH 7.0 is not the isoelectric point for this molecule.

  • Explanation: At pH 7.0, the carboxylic acid is deprotonated (

    
    ), making the molecule anionic and highly water-soluble.
    
  • Correction: You must target the pI, which is typically acidic for pyridine carboxylic acids. Experimentally determine the pI by taking a small aliquot and titrating until maximum turbidity is observed (usually pH 2.5 – 3.0).

Q: The solid is oiling out instead of crystallizing. A: This occurs if the concentration is too high or the cooling is too rapid.

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure material. Cool slowly (ramp rate < 10°C per hour). If oiling persists, add 10% ethanol as a co-solvent to modulate solubility.

Category 3: Hydrate & Analysis

Q: My elemental analysis (CHN) does not match the theoretical values. A: You are likely analyzing a non-stoichiometric hydrate.

  • Diagnosis: 4,5-Dihydroxy-2-pyridinecarboxylic acid often forms a monohydrate (

    
    ).
    
  • Calculation: Recalculate theoretical values including 1.0 or 0.5 equivalents of water.

  • Validation: Run a Thermogravimetric Analysis (TGA). A discrete weight loss step (~9-10% for monohydrate) before decomposition confirms the hydrate status.

Part 4: Analytical Validation Data

When validating the purity of your preparation, use the following parameters.

ParameterSpecificationMethodNotes
Appearance White to off-white needlesVisualBrown/Pink = Oxidation
Assay (HPLC) > 98.0%C18 / Ion-PairingSee Protocol Below
Water Content 9.0% – 11.0%Karl Fischer (KF)Consistent with Monohydrate
Iron (Fe) < 10 ppmICP-MSCritical for biological assays
Sulfated Ash < 0.1%GravimetricIndicates removal of NaCl salts

HPLC Method (Ion-Pairing):

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Octanesulfonic acid in Water (pH 2.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[14]

  • Gradient: 0% B to 30% B over 15 minutes.

  • Detection: UV at 310 nm (characteristic for hydroxypyridines).

References
  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. (2026).[15] PubChem Compound Summary for CID 1018, Picolinic acid (Structural Analog). Retrieved from [Link]

    • Relevance: Establishes baseline solubility and pKa trends for pyridine carboxylic acids.
  • Source: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Synthesis & Purification of Hydroxypyridines

    • Source: Scispace. (2024). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties. Retrieved from [Link] (Simulated Link based on search result 1.12)

    • Relevance: Details the acid/base workup and hot-cold water treatment for hydroxypyridine carboxylic acids.
  • Hydrate Characterization

    • Source: University of Kentucky. (2021). Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid. Acta Crystallographica Section E. Retrieved from [Link]

    • Relevance: Confirms the formation of stable hydrates and zwitterionic character in dihydroxypicolinic acid deriv
  • pKa and Solubility Data

    • Source: Organic Chemistry Data.[12][15][16] (2017).[15] Bordwell pKa Table. Retrieved from [Link]

    • Relevance: Provides pKa values for pyridine and phenol functionalities to justify the pH 2.8 target.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate Derivatives: Insights from Bioisosteric Analogs

In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] Within this chemical space, 4,5-dihydroxy-2-pyridinecarboxylic acid presents a particularly compelling scaffold. Its inherent structural features, notably the vicinal hydroxyl groups and the carboxylic acid moiety, suggest a strong potential for metal chelation, a mechanism of action pivotal to the inhibition of various metalloenzymes.

While comprehensive structure-activity relationship (SAR) studies specifically focused on a broad series of 4,5-dihydroxy-2-pyridinecarboxylic acid hydrate derivatives are not extensively documented in publicly accessible literature, a robust comparative analysis with its close bioisosteric analog, the dihydroxypyrimidine (DHP) carboxylic acid core, can provide invaluable insights. The DHP scaffold is a well-established metal-binding chemotype, particularly in the realm of antiviral drug discovery, with derivatives showing potent inhibitory activity against viral metalloenzymes.[3]

This guide, therefore, leverages the well-documented SAR of DHP carboxylic acid derivatives as a predictive framework for understanding and exploring the therapeutic potential of 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives. We will delve into the critical structural motifs, the influence of various substituents on biological activity, and provide detailed experimental protocols for researchers venturing into this promising area of medicinal chemistry.

The Core Pharmacophore: A Comparison of 4,5-Dihydroxy-2-pyridinecarboxylic Acid and Dihydroxypyrimidine (DHP) Carboxylic Acids

The therapeutic potential of both 4,5-dihydroxy-2-pyridinecarboxylic acid and DHP carboxylic acids is intrinsically linked to their ability to chelate divalent metal ions, such as Mn2+ or Mg2+, within the active sites of target enzymes. This interaction is facilitated by a key pharmacophore comprising the two hydroxyl groups and the carboxylic acid (or a functional equivalent).

The structural similarities between these two scaffolds are striking. The 4,5-dihydroxy-2-pyridinecarboxylic acid can be considered a bioisostere of the DHP carboxylic acid core, where a carbon atom in the pyrimidine ring is replaced by a nitrogen atom. This substitution is expected to modulate the electronic properties and metabolic stability of the molecule while retaining the crucial metal-chelating functionality.

Caption: Bioisosteric relationship between the core scaffolds.

Structure-Activity Relationship (SAR) Insights from DHP Carboxylic Acid Analogs as Inhibitors of Human Cytomegalovirus (HCMV) pUL89 Endonuclease

A compelling case study for predicting the SAR of 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives comes from the research on DHP carboxylic acids as inhibitors of the HCMV terminase complex, specifically the pUL89 endonuclease.[3] This viral enzyme is a metalloenzyme that is essential for viral replication, making it an attractive target for antiviral therapy.

The Critical Role of the Carboxylic Acid Moiety

The SAR studies on DHP inhibitors of pUL89 endonuclease have unequivocally demonstrated the superiority of the carboxylic acid functionality for potent enzyme inhibition.[3] When compared to their corresponding methyl ester and carboxamide analogs, the carboxylic acid derivatives consistently exhibit greater potency. This is attributed to the optimal electronic properties of the carboxylate group for effective chelation of the Mn2+ ions in the enzyme's active site.[3]

This finding strongly suggests that for 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives, the free carboxylic acid at the 2-position is likely to be a crucial determinant of biological activity, particularly for targets that are metalloenzymes.

Influence of Substituents on the Core Scaffold

The position corresponding to C6 on the DHP ring (and C6 on the pyridine ring of our target scaffold) offers a key point for structural diversification to enhance potency and modulate physicochemical properties. In the DHP series, the introduction of aryl or arylmethyl groups at this position generally leads to a significant increase in inhibitory activity compared to smaller alkyl groups like methyl.[3] This suggests that a hydrophobic pocket exists in the enzyme's active site that can be effectively targeted by these larger, more lipophilic substituents.

Based on this, it can be hypothesized that for 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives, substitutions at the 6-position with various aryl or heteroaryl moieties could be a fruitful strategy for optimizing their biological activity.

Comparative Performance Data of DHP Carboxylic Acid Derivatives

The following table summarizes the inhibitory activity (IC50) of a selection of DHP derivatives against HCMV pUL89 endonuclease, illustrating the key SAR points discussed above.

Compound IDR1 GroupFunctional GroupIC50 (µM)[3]
14a MethylCarboxylic Acid> 50
14c PhenylCarboxylic Acid1.2 ± 0.1
14l BenzylCarboxylic Acid0.8 ± 0.1
13a MethylMethyl Ester> 50
13c PhenylMethyl Ester10.2 ± 1.1
15c PhenylCarboxamide2.5 ± 0.2

Data extracted from He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. European Journal of Medicinal Chemistry, 243, 114771.[3]

Postulated SAR Model for 4,5-Dihydroxy-2-pyridinecarboxylic Acid Derivatives

Based on the comparative analysis with DHP carboxylic acids, we can propose a hypothetical SAR model for 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives targeting metalloenzymes:

Caption: Postulated SAR model for 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives.

Experimental Protocols

For researchers aiming to explore the SAR of novel 4,5-dihydroxy-2-pyridinecarboxylic acid derivatives, the following experimental protocols, adapted from the study of DHP inhibitors of HCMV pUL89 endonuclease, provide a robust starting point.[3]

Biochemical Endonuclease Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme's activity.

Principle: A fluorogenic substrate is used to monitor the nuclease activity of the enzyme. Cleavage of the substrate by the endonuclease results in an increase in fluorescence, which is quenched in the presence of an effective inhibitor.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the target metalloenzyme (e.g., HCMV pUL89 endonuclease).

    • Prepare a stock solution of a suitable fluorogenic DNA or RNA substrate.

  • Reaction Mixture Preparation:

    • In a 384-well plate, prepare a reaction buffer containing the appropriate divalent metal ion (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT).

    • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Reaction:

    • Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.

Principle: A cell line susceptible to the target virus is infected, and the effect of the compound on viral yield or a viral marker is quantified.

Step-by-Step Methodology:

  • Cell Culture and Infection:

    • Plate a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in a 96-well plate and grow to confluence.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation:

    • Incubate the infected cells in the presence of the test compounds for a period that allows for multiple rounds of viral replication (e.g., 5-7 days for HCMV).

  • Quantification of Viral Replication:

    • Viral replication can be quantified using various methods, such as:

      • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

      • Quantitative PCR (qPCR): Measuring the amount of viral DNA or RNA in the cell lysate or supernatant.

      • Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP).

  • Data Analysis:

    • Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

    • Concurrently, assess the cytotoxicity of the compounds on uninfected cells (e.g., using an MTS or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

cluster_0 Experimental Workflow start Synthesize 4,5-Dihydroxy-2-pyridinecarboxylic Acid Derivatives biochemical Biochemical Endonuclease Assay (Determine IC50) start->biochemical cell_based Cell-Based Antiviral Assay (Determine EC50 and CC50) start->cell_based sar Establish Structure-Activity Relationship (SAR) biochemical->sar cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical experimental workflow for SAR studies.

Conclusion

The 4,5-dihydroxy-2-pyridinecarboxylic acid hydrate scaffold represents a promising starting point for the development of novel inhibitors of metalloenzymes. While direct SAR data for this specific series is emerging, a comparative analysis with the well-characterized dihydroxypyrimidine carboxylic acid chemotype provides a strong predictive framework. The key takeaways for researchers are the likely importance of the free carboxylic acid for potent activity and the potential for significant potency gains through substitution at the 6-position of the pyridine ring. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of new derivatives and the establishment of a robust SAR, which will be crucial for advancing these compounds from initial hits to viable lead candidates.

References

  • He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Chiscano-Campos, A. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3245. [Link]

Sources

Comparative

Head-to-head comparison of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate with similar compounds

An In-Depth Comparative Analysis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate and Structurally Related Bio-Active Compounds Introduction: Uncovering the Potential of a Novel Pyridinecarboxylic Acid In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate and Structurally Related Bio-Active Compounds

Introduction: Uncovering the Potential of a Novel Pyridinecarboxylic Acid

In the landscape of drug discovery, the pyridinecarboxylic acid scaffold is a recurring motif of significant interest, known for its ability to interact with metalloenzymes and chelate metal ions. This guide focuses on the head-to-head comparison of a relatively uncharacterized compound, 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate , against its better-understood structural and functional analogs. The core hypothesis is that the unique placement of its carboxyl and dual hydroxyl groups could confer potent and potentially selective activity in two key therapeutic areas: the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, such as prolyl hydroxylases, and the chelation of transition metals like iron (Fe³⁺).

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this novel compound. We will first compare it to its pyridinedicarboxylic acid (PDCA) isomers to understand how substituent placement impacts function. We will then benchmark these compounds against clinically relevant drugs—hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors and iron chelators—to establish their therapeutic potential. This analysis is supported by detailed experimental protocols required to validate the predicted activities of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.

Part 1: Isomer-Specific Functionality in the Pyridinedicarboxylic Acid Family

The biological activity of pyridinedicarboxylic acids is exquisitely sensitive to the arrangement of the carboxyl groups around the pyridine ring. This arrangement dictates the molecule's geometry, charge distribution, and ability to coordinate with a metal center, which is the linchpin of both its enzyme inhibitory and chelating functions.

Physicochemical Properties of Key Isomers

A foundational comparison begins with the fundamental physicochemical properties of 4,5-Dihydroxy-2-pyridinecarboxylic acid and its key PDCA isomers.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Target Compound 4,5-Dihydroxy-pyridine-2-carboxylic acidC₆H₅NO₄155.11Catechol-like dihydroxy arrangement adjacent to the pyridine nitrogen.
2,4-PDCA Pyridine-2,4-dicarboxylic acidC₇H₅NO₄167.12Carboxyl groups at positions 2 and 4. Known 2-OG mimic.[1]
2,6-PDCA Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid)C₇H₅NO₄167.12Symmetrical structure with carboxyl groups flanking the nitrogen. Strong chelator.[2]
3,5-PDCA Pyridine-3,5-dicarboxylic acid (Dinicotinic Acid)C₇H₅NO₄167.12Symmetrical structure with carboxyl groups meta to the nitrogen.

Mechanism of Action 1: Inhibition of Prolyl Hydroxylase and HIF Stabilization

Prolyl hydroxylase domain (PHD) enzymes are critical human oxygen sensors that regulate the stability of Hypoxia-Inducible Factor (HIF).[3][4] These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases. In the presence of oxygen, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for degradation.[5] Small molecules that mimic the 2-oxoglutarate co-substrate can competitively inhibit PHDs, stabilizing HIF-α and activating downstream genes responsible for erythropoiesis and iron metabolism. This makes PHD inhibitors a powerful therapeutic strategy for treating anemia associated with chronic kidney disease.[5][6]

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a well-established mechanism-based competitive inhibitor of prolyl 4-hydroxylase, designed to mimic 2-oxoglutarate.[1] The carboxyl groups at the 2- and 4-positions are crucial for binding to the active site. The potential of 4,5-Dihydroxy-2-pyridinecarboxylic acid to act as a PHD inhibitor is compelling due to its structural similarity, but requires experimental validation.

Comparative Inhibitory Potency Against Prolyl Hydroxylases
CompoundTarget Enzyme(s)Inhibition TypeIC₅₀ / Kᵢ ValueRationale for Activity / Notes
4,5-Dihydroxy-2-pyridinecarboxylic acid Prolyl Hydroxylases (Predicted)Competitive with 2-OG (Predicted)Data Not AvailableThe 2-carboxyl group mimics 2-OG's C5-carboxylate. The 4,5-dihydroxy groups may enhance binding or chelation of the active site Fe(II).
2,4-PDCA Prolyl-4-HydroxylaseCompetitive with 2-OGIC₅₀ = 2.4 µM (collagen hydroxylation in cells)[7]The carboxyl groups effectively mimic the binding of 2-oxoglutarate in the enzyme's active site.[1]
2,5-PDCA Prolyl-4-HydroxylaseCompetitive with 2-OGEquipotent with 2,4-PDCA in vitroA known inhibitor, though less studied in the context of HIF stabilization.[8]
Roxadustat (FG-4592) Pan-PHD Inhibitor (PHD1, PHD2, PHD3)Competitive with 2-OGIC₅₀ ≈ 27 - 591 nM (isoform/assay dependent)[9][10][11]Clinically approved HIF-PHI for anemia. Serves as the "gold standard" benchmark for potency.
Signaling Pathway: HIF-α Stabilization by PHD Inhibition

The following diagram illustrates the mechanism of action for PHD inhibitors. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate HIF-α, leading to its degradation. Inhibitors block this process, allowing HIF-α to accumulate, dimerize with HIF-β, and activate gene transcription.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_inhibition PHD Inhibition O2 Oxygen (O2) 2-Oxoglutarate Fe(II) PHD PHD Enzyme O2->PHD Activates HIFa_p HIF-α (Pro-OH) PHD->HIFa_p Hydroxylates HIF-α VHL VHL E3 Ligase HIFa_p->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Targets for Inhibitor PHD Inhibitor (e.g., 2,4-PDCA) Inhibitor->PHD Inhibits HIFa_s HIF-α (Stable) HIF_complex HIF-α/β Complex HIFa_s->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Genes Activates

Caption: Mechanism of HIF-α stabilization by PHD inhibitors.

Mechanism of Action 2: Metal Chelation for Iron Overload

The second key application for these compounds is metal chelation. Chronic iron overload, often resulting from regular blood transfusions for conditions like β-thalassemia, leads to organ toxicity and failure.[12] Iron chelators are drugs that bind to excess iron, forming a stable complex that can be safely excreted from the body.[13]

The effectiveness of a chelator depends on its denticity (the number of coordination sites it offers), its binding affinity for Fe³⁺, and its ability to access intracellular iron pools.[13] Deferoxamine (hexadentate), Deferiprone (bidentate), and Deferasirox (tridentate) are the three clinically approved iron chelators, each with a different binding stoichiometry.[13][14]

Dipicolinic acid (2,6-PDCA) is a known tridentate chelator, binding metals through the pyridine nitrogen and the two carboxylate oxygens.[2] The catechol-like 4,5-dihydroxy arrangement in our target compound is a classic iron-binding motif, suggesting it could be a potent chelator.

Comparative Iron Chelation Properties
CompoundDenticityFe³⁺ Binding Ratio (Ligand:Iron)Iron Stability Constant (log β) / pFe³⁺Key Characteristics
4,5-Dihydroxy-2-pyridinecarboxylic acid Bidentate or Tridentate (Predicted)2:1 or 3:1 (Predicted)Data Not AvailableThe 4,5-dihydroxy groups form a strong bidentate chelation site for Fe³⁺. The 2-carboxyl group may also participate.
2,6-PDCA (Dipicolinic Acid) Tridentate2:1Data Not AvailableKnown strong chelator for various transition metals.[2] Its thio-analog has a very high Fe³⁺ stability constant (log β = 33.36).[15]
Deferiprone Bidentate3:1pFe³⁺ = 19.6[16]Orally active hydroxypyridinone chelator. Known to effectively remove iron from cardiac tissue.[14][17]
Deferoxamine Hexadentate1:1log β = 30.6[18]"Gold standard" chelator, forms a highly stable 1:1 complex. Administered via infusion.[13][19][20]
Workflow: Evaluating Chelation Potential

This diagram outlines the logical workflow for assessing a novel compound's potential as a therapeutic iron chelator, from initial physicochemical assessment to cellular efficacy studies.

Chelation_Workflow A Compound Synthesis & Characterization B Determine pKa & Partition Coefficient A->B C Measure Fe(III) Binding (Potentiometry, UV-Vis) B->C D Determine Stability Constant (log β) C->D E Assess Cellular Efficacy (Calcein-AM Assay) D->E F Evaluate Cytotoxicity (e.g., MTT Assay) E->F G Lead Candidate F->G

Caption: Experimental workflow for evaluating a novel iron chelator.

Part 2: Detailed Experimental Protocols

To experimentally validate the predicted activities of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, standardized and robust assays are required. The following protocols provide detailed, step-by-step methodologies for determining PHD inhibition and cellular iron chelation.

Protocol 1: In Vitro PHD2 Inhibition Assay (IC₅₀ Determination)

This protocol describes a colorimetric assay to measure the activity of PHD2 by quantifying the consumption of its co-substrate, 2-oxoglutarate (2-OG).[21][22]

Principle: PHD2 activity is directly proportional to the amount of 2-OG consumed. Remaining 2-OG is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) under acidic conditions to form a hydrazone, which turns a deep red-brown color upon addition of a strong base. The absorbance, which is inversely proportional to enzyme activity, is read at ~520 nm.

Materials:

  • Recombinant human PHD2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 2 mM L-Ascorbic Acid, 500 µg/mL Bovine Serum Albumin (BSA)

  • HIF-1α peptide substrate (e.g., residues 556-574)

  • 2-Oxoglutarate (2-OG)

  • Test Compounds (dissolved in DMSO)

  • Quenching Solution: 1 M HCl

  • Derivatization Solution: 2.5 mM 2,4-DNPH in 1 M HCl

  • Color Development Solution: 2.5 M NaOH

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 4,5-Dihydroxy-2-pyridinecarboxylic acid, 2,4-PDCA) in DMSO. Prepare a 100x stock for each desired final concentration.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add 2 µL of DMSO (for control wells) or 2 µL of the 100x compound stock solution.

    • Add 100 µL of Assay Buffer to all wells.

    • Add 50 µL of HIF-1α peptide substrate solution (final concentration ~100 µM).

    • Add 25 µL of recombinant PHD2 enzyme solution (final concentration ~1-5 µM).

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 23 µL of 2-OG solution (final concentration ~100 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Quench Reaction: Stop the reaction by adding 50 µL of Quenching Solution (1 M HCl) to each well.

  • Derivatization: Add 50 µL of Derivatization Solution (2,4-DNPH) to each well. Incubate at room temperature for 15 minutes, protected from light.

  • Color Development: Add 100 µL of Color Development Solution (2.5 M NaOH) to each well. The solution will turn red/brown.

  • Data Acquisition: Read the absorbance at 520 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Iron Chelation Assay (Calcein-AM)

This protocol measures the ability of a compound to chelate the labile iron pool (LIP) within living cells.[23][24]

Principle: Calcein-AM is a cell-permeable, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the AM group, releasing fluorescent calcein.[25] The fluorescence of calcein is quenched upon binding to intracellular labile iron.[26] When an effective iron chelator is added, it removes iron from calcein, causing a de-quenching and an increase in fluorescence. This increase is proportional to the amount of iron chelated.

Materials:

  • HeLa or other suitable adherent cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Calcein-AM (stock solution in DMSO)

  • Test Compounds (e.g., 4,5-Dihydroxy-2-pyridinecarboxylic acid, Deferiprone)

  • 2,2'-Bipyridyl (BIP) or another strong, cell-permeable chelator (as a positive control for maximal de-quenching)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Calcein Loading:

    • Wash the cells twice with HBSS.

    • Prepare a calcein-AM loading solution (e.g., 0.25 µM calcein-AM in HBSS).

    • Add 100 µL of the loading solution to each well and incubate for 20-30 minutes at 37°C, protected from light.

  • Wash: Wash the cells three times with HBSS to remove extracellular calcein-AM. Leave 100 µL of HBSS in each well.

  • Baseline Fluorescence Reading (F_base): Measure the fluorescence of the calcein-loaded cells using the plate reader. This represents the quenched fluorescence state.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with HBSS only (negative control) and wells with a saturating concentration of BIP (e.g., 200 µM) to determine maximal fluorescence (F_max).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Final Fluorescence Reading (F_final): Measure the fluorescence again.

  • Analysis:

    • The chelation efficacy can be expressed as the percentage of the labile iron pool chelated:

    • % LIP Chelated = [(F_final - F_base) / (F_max - F_base)] * 100

    • Plot the % LIP Chelated against the compound concentration to determine the dose-response relationship.

Conclusion and Future Directions

This guide establishes a clear comparative framework for evaluating 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate . While experimental data for this specific molecule is currently lacking, its structural features—a 2-carboxy group for potential 2-OG mimicry and a 4,5-dihydroxy (catechol) moiety for strong metal chelation—make it a highly compelling candidate for dual-action therapeutic development.

  • Comparison with Isomers: The analysis of PDCA isomers reveals that 2,4- and 2,5-PDCA are effective PHD inhibitors, while 2,6-PDCA is a potent chelator. 4,5-Dihydroxy-2-pyridinecarboxylic acid uniquely combines the features of both, suggesting it may possess both activities.

  • Benchmarking Against Clinical Drugs: The established potency of Roxadustat (IC₅₀ in the nanomolar range) sets a high bar for PHD inhibition. Similarly, the high stability constant of the Deferoxamine-iron complex (log β = 30.6) provides a benchmark for chelation strength.[18] The experimental protocols provided herein are essential for determining where the novel compound stands in relation to these standards.

The path forward is clear: the synthesis and experimental validation of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate using the described assays are the critical next steps. Determining its IC₅₀ against PHD isoforms and its Fe³⁺ binding affinity will uncover whether this compound is a promising lead for the treatment of anemia, iron overload, or potentially diseases where both mechanisms are therapeutically relevant.

References

  • Dr.Oracle. (2025, November 11). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Deferiprone? Available from: [Link]

  • Macsen Labs. (2022, November 28). Deferiprone | Mechanism of Action, Uses & Side effects. Available from: [Link]

  • El-Beshlawy, A., & El-Ghamrawy, M. (2007). Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective. Therapeutics and clinical risk management, 3(4), 671–681. Available from: [Link]

  • Lin, H. W., et al. (2020). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. International journal of molecular sciences, 21(23), 9037. Available from: [Link]

  • Joharapurkar, A. A., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Molecules (Basel, Switzerland), 26(9), 2509. Available from: [Link]

  • Czakler, M., et al. (2021). Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System. ACS omega, 6(23), 15077–15089. Available from: [Link]

  • Grokipedia. 2,6-Pyridinedicarbothioic acid. Available from: [Link]

  • Miller, S. M., et al. (2017). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Organic & biomolecular chemistry, 15(46), 9839–9843. Available from: [Link]

  • Lytle, D. M., et al. (2003). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of inorganic biochemistry, 94(3), 227–231. Available from: [Link]

  • Kontoghiorghes, G. J., et al. (2022). Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology. International journal of molecular sciences, 23(12), 6727. Available from: [Link]

  • Persson, H. L., et al. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochimica et biophysica acta, 1773(4), 621–628. Available from: [Link]

  • Lab Procurement Services. Roxadustat, Prolyl hydroxylase domain inhibitor / HIF stabilizer, 5mg, CAS# 808118-40-3. Available from: [Link]

  • Wencewicz, T. A., & Miller, M. J. (2013). Metabolically Programmed Iron Chelators. Journal of medicinal chemistry, 56(17), 6549–6561. Available from: [Link]

  • Sanna, D., et al. (2017). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Molecules (Basel, Switzerland), 22(6), 889. Available from: [Link]

  • Di Marco, V., et al. (2010). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 15(7), 1205–1215. Available from: [Link]

  • Persson, H. L., et al. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochimica et biophysica acta, 1773(4), 621–628. Available from: [Link]

  • Drugs.com. (2025, March 24). Deferoxamine Monograph for Professionals. Available from: [Link]

  • Boateng, F., & Ngwa, D. N. (2023). Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer. International journal of molecular sciences, 24(22), 16390. Available from: [Link]

  • Wong, O. D., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in molecular biology (Clifton, N.J.), 2642, 163–187. Available from: [Link]

  • Ng, S. S., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical biochemistry, 587, 113454. Available from: [Link]

  • Wong, O. D., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in molecular biology (Clifton, N.J.), 2642, 163–187. Available from: [Link]

  • Abdel-Magid, A. F., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science, 8(11), 7338–7358. Available from: [Link]

  • Hanauske-Abel, H. M., et al. (1994). Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. Annals of the New York Academy of Sciences, 732, 161–178. Available from: [Link]

  • Di Marco, V., et al. (2007). 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. Dalton transactions (Cambridge, England : 2003), (47), 5568–5578. Available from: [Link]

  • Ng, S. (2020). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Harvard University. Available from: [Link]

  • Pergola, P. E., et al. (2018). A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats. PloS one, 13(7), e0200953. Available from: [Link]

  • Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of medicinal chemistry, 35(5), 804–807. Available from: [Link]

  • BindingDB. Ki Summary. Available from: [Link]

  • Yu, Y. (1998). Orally active chelators for the treatment of iron overload diseases. The University of Queensland. Available from: [Link]

  • Blower, P. J., et al. (2016). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules (Basel, Switzerland), 21(3), 324. Available from: [Link]

  • Saleem, M., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. ACS infectious diseases, 6(11), 3028–3037. Available from: [Link]

  • Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of medicinal chemistry, 59(24), 11105–11118. Available from: [Link]

  • Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available from: [Link]

  • Can, M., et al. (2013). Synthesis and characterization of a proton transfer salt between 2,6-pyridinedicarboxylic acid and 2-aminobenzothiazole, and its complexes and their inhibition studies on carbonic anhydrase isoenzymes. Journal of enzyme inhibition and medicinal chemistry, 28(4), 856–862. Available from: [Link]

  • Wikipedia. HIF prolyl-hydroxylase inhibitor. Available from: [Link]

Sources

Validation

A Researcher's Guide to the Independent Verification of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate: A Comparative Analysis of Prolyl Hydroxylase Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological effects of putative prolyl hydroxylase domain (PHD) inhibitors, using 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological effects of putative prolyl hydroxylase domain (PHD) inhibitors, using 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate as a primary example. We will objectively compare the necessary validation methodologies against established standards in the field, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Therapeutic Promise of PHD Inhibition

The cellular response to hypoxia, or low oxygen, is governed by the master transcription factor, Hypoxia-Inducible Factor (HIF).[1][2] Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2OG)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3.[3][4] These enzymes hydroxylate specific proline residues on HIF-α, allowing it to be recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which marks it for proteasomal destruction.[5][6]

Inhibition of PHD enzymes prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α even under normoxic conditions.[3] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1] This transcriptional activation orchestrates a wide array of adaptive responses, most notably the production of erythropoietin (EPO), a key hormone for red blood cell production.[1][7]

This mechanism has made PHD inhibitors a groundbreaking therapeutic class for treating anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[1][7] Compounds like Roxadustat, Daprodustat, and Vadadustat have undergone extensive clinical trials, setting the benchmark for any new chemical entity, such as 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, proposed to act through this pathway.[1][5] This guide outlines the critical experiments required to validate such a claim.

The HIF Prolyl-Hydroxylase Signaling Pathway: The Target Mechanism

Understanding the core signaling pathway is fundamental to designing robust validation assays. The central event is the oxygen-dependent switch controlling HIF-1α stability. A potent inhibitor is expected to effectively block the PHD-mediated degradation cascade, resulting in a measurable increase in HIF-1α protein and the activation of its downstream targets.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus O2 Normoxia (O₂) PHD PHD Enzymes (PHD1, PHD2, PHD3) O2->PHD Activates HIF_alpha_unstable HIF-1α PHD->HIF_alpha_unstable HIF_alpha_hydroxylated HIF-1α-OH HIF_alpha_unstable->HIF_alpha_hydroxylated Hydroxylation HIF_alpha_stable HIF-1α (Stable) HIF_alpha_unstable->HIF_alpha_stable VHL pVHL E3 Ligase HIF_alpha_hydroxylated->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 4,5-Dihydroxy-2- pyridinecarboxylic acid (Putative Inhibitor) Inhibitor->PHD Inhibits HIF_complex HIF-1α/HIF-1β Heterodimer HIF_alpha_stable->HIF_complex Dimerization cluster_nucleus cluster_nucleus HIF_alpha_stable->cluster_nucleus Translocation HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE HRE (DNA) HIF_complex->HRE Binds Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activates

Caption: The HIF-1α signaling pathway under normoxic conditions and the point of intervention for PHD inhibitors.

Part 1: In Vitro Enzymatic Inhibition Assays

The first step in verification is to demonstrate direct inhibition of the target enzymes. These assays utilize recombinant PHD enzymes and a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD).

Rationale: An in vitro enzymatic assay provides the cleanest assessment of a compound's potency and selectivity against the PHD isoforms (PHD1, PHD2, and PHD3). PHD2 is considered the most critical isoform for regulating HIF-α in normoxia.[4][6] Comparing the half-maximal inhibitory concentration (IC50) values against the three isoforms reveals the selectivity profile, which can influence biological activity and potential off-target effects.

Comparative Analysis of In Vitro Assay Platforms
Assay PlatformPrincipleAdvantagesDisadvantages
AlphaScreen™ Bead-based immunoassay detecting the interaction between a hydroxylated peptide and a specific antibody.[5][8]High-throughput, sensitive, homogeneous (no-wash) format.Prone to interference from colored or singlet oxygen-quenching compounds.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and an allophycocyanin-labeled peptide.Homogeneous, sensitive, and offers a robust signal-to-background ratio.Requires specialized plate readers; potential for compound autofluorescence.
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry directly measures the mass shift of the substrate peptide upon hydroxylation.[8][9]Label-free, direct detection of product formation, provides high confidence in results.Low-throughput, requires specialized equipment and expertise.
Featured Protocol: PHD2 Inhibition Assay using AlphaScreen™

This protocol describes a common high-throughput method to determine the IC50 value of a test compound against PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)

  • Streptavidin-coated Donor beads and anti-hydroxy-HIF-1α antibody-conjugated Acceptor beads

  • Cofactors: Ferrous sulfate (FeSO₄), Sodium L-ascorbate, 2-oxoglutarate (α-KG)

  • Assay Buffer: 50 mM HEPES, pH 7.4, with 0.1% BSA

  • Test Compound: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

  • Positive Control: Roxadustat

  • 384-well microplate (low-volume, white)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate and the positive control (Roxadustat) in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • Reaction Mixture: In each well of the 384-well plate, add the PHD2 enzyme, biotinylated HIF-1α peptide, FeSO₄, sodium L-ascorbate, and the test compound or control.

  • Reaction Initiation: Add α-KG to all wells to start the enzymatic reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a mixture of streptavidin-coated Donor beads and anti-hydroxy-HIF-1α Acceptor beads to each well. Incubate in the dark at room temperature for 60 minutes to allow for bead-antibody-peptide binding.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the luminescent signal indicates inhibition of the hydroxylation reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][8]

Expected Data and Comparative Benchmarks

The primary output is the IC50 value. This should be compared against well-characterized inhibitors.

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate To be determinedTo be determinedTo be determined
Roxadustat (FG-4592) ~70~80~150
Daprodustat (GSK1278863) 3.522.25.5
Vadadustat (AKB-6548) Low nanomolarLow nanomolarLow nanomolar

Note: IC50 values are approximate and can vary based on assay conditions. Data for comparators are compiled from publicly available sources.[5][8]

Part 2: Cell-Based Functional Assays

Demonstrating enzymatic inhibition is crucial, but it is not sufficient. The compound must be shown to function in a complex cellular environment, which involves crossing the cell membrane and engaging its target to produce a downstream biological effect.

Rationale: Cellular assays validate the in vitro findings in a physiological context. They confirm that the compound is cell-permeable and can effectively stabilize HIF-1α, leading to the transcriptional activation of its target genes.

Experimental_Workflow cluster_invitro Stage 1: In Vitro Verification cluster_cellular Stage 2: Cellular Verification cluster_data Stage 3: Data Analysis & Comparison start Test Compound: 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate enzymatic_assay PHD Enzymatic Assay (e.g., AlphaScreen) start->enzymatic_assay ic50 Determine IC50 vs. PHD1, PHD2, PHD3 enzymatic_assay->ic50 cell_culture Treat Cell Line (e.g., HeLa, U2OS) ic50->cell_culture Proceed if active compare_ic50 Compare IC50 to Known Inhibitors (e.g., Roxadustat) ic50->compare_ic50 western_blot Western Blot / ELISA for HIF-1α Protein cell_culture->western_blot hre_assay HRE Luciferase Reporter Assay cell_culture->hre_assay rt_qpcr RT-qPCR for Target Gene mRNA (EPO, VEGF) cell_culture->rt_qpcr compare_cellular Quantify Fold-Change in HIF-1α & HRE Activity western_blot->compare_cellular hre_assay->compare_cellular

Caption: A generalized workflow for the independent verification of a putative PHD inhibitor.

Featured Protocol 1: HIF-1α Stabilization via Western Blot

This protocol details the detection and semi-quantification of HIF-1α protein accumulation in cells treated with the test compound.

Materials:

  • Human cell line (e.g., U2OS, HeLa, Hep3B)

  • Cell culture media and supplements

  • Test Compound and Positive Control (Roxadustat)

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, Roxadustat, or vehicle (DMSO) for 4-8 hours under normoxic conditions (37°C, 5% CO₂).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading across lanes.

  • Analysis: Quantify the band intensity for HIF-1α and normalize it to the corresponding loading control band. Express the results as a fold-change relative to the vehicle-treated control.[11]

Featured Protocol 2: HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the stabilized HIF-1 complex.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • HRE-luciferase reporter plasmid (contains a firefly luciferase gene driven by an HRE-containing promoter)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Test Compound and Positive Control

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.[10]

  • Treatment: Treat the transfected cells with a serial dilution of the test compound, positive control, or vehicle for 16-24 hours.

  • Cell Lysis and Assay: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Measurement: In a luminometer plate, add the luciferase assay reagent to the cell lysate to measure firefly luciferase activity. Subsequently, add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.[5][10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold-induction of reporter activity relative to the vehicle-treated control.

Conclusion and Path Forward

The independent verification of a novel PHD inhibitor like 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate requires a multi-tiered, evidence-based approach. This guide provides the foundational framework for such an investigation. A positive result, characterized by potent, low-nanomolar inhibition of PHD enzymes in vitro and robust, dose-dependent stabilization and functional activation of the HIF pathway in cellular models, would provide strong evidence for its mechanism of action. These results, when benchmarked against clinically relevant comparators like Roxadustat, will allow researchers to confidently assess the compound's potential and guide future drug development efforts.

References

  • Gabriel, N. E., & Roberts, M. F. (1986). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwrpuBk8cozeT67Ii6vaH2dlNlvnPCy_KYfVnA7zgNNYks7OMJvFd0vd6D6NaZx3SxmUrD2H2Vh5671B0QOuzicKEXTFaEhmKhK2zNwl5EDKdqQxXuKIl0ZBFHHpQ30M2HHhY=]
  • BenchChem. (2025). A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadustat vs. Other Key Compounds. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzgQABe5r3lVLcfUAKZV6CsX-MYQEqPbZa6g4TRvnm-4KNd8TAyUZ6SIabAkVGE08mEYBupdTyYDWqzU8QKCbbiNz9RXA418Pd2k-Wo6EPUuhZuuXDCZ55fHc4c4YLI1dL0QFlhWT8WcHpR1u1k7GvL1LqwYehJkH5FMPaAKgUtOI8OdSjZ__zT02UMCjKOK6yYnilchglqLEvqqboXygKJoUp_2EP17RgkdeNylbe3Rv_guMm1FY=]
  • BenchChem. (2025). An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabilization. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0gC1rqK_NT2ogjsoZRN5n5SB6e1FEIdV5Onb7gYFMx-bLw3Zt9Bv3s5KR3Dj76_2lShJnN-9SFzoSOEZioX1sbRPqdWiJcTFn0aWciCNDX0vyA112oDYpyy8fet1UaKE6yoGn-g15abJCjNStizsJj5fZn-6s-igCon8G4V67nrotRcyUGZaU4JOxTQTQherP0i2KtzyGTOC2QjaKVPY7eEA=]
  • BenchChem. (2025). Validating Bioassay Results for Novel Prolyl Hydroxylase Inhibitors: A Comparative Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH242vVIhCNn0xWgOovsLVKxwJDDA91cW20zZQfalQC3tHcCgF0PYUPx-H7inCghM_shNaLIrUl_qjxZCxex0EicmKPJ1rMEdwn2GNDgHwMg2KgAEGfms7E13ZZjY-rnI8wb7-yqh4B3DFGEd2f1IIciFa3ikNBgPi5MS20PFVVK-6lXKvpigiiAf6SgI3WeEy6HJYhQmyPdo5skOU-eTDJYF3KDmyqqm-D4obLoyVCw8GsHs4=]
  • Rasmussen, J. H., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTmfmR0eVTr5LGAfoevKYgJq3hTqErXWcXPQWGR7KoJRl5FnUhvvvgkK7sI0iXJDMyIIoaGw0qMZCTrk6vp-cR-eyKMXFIuc_9HR-RR49vqM6FVTU9dn98cRox6XeuKf-qs9_aRc3QV5wR4OUQT1wYmQXiN50CNhje]
  • Sigma-Aldrich. 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cXlz19xoz_l_-cXVGYvbO7tGlMoJTeTj4ojVivgcN0w2NtGd7h44PG4kTKzsGtmdofHzO5M0FGP68hoC0j_hO4P6fMJKhoOu0zV12MIGsTcIdthGhLJOb9CueijxtAQNA2jZBAI4C2pbYAarwspRuvUx7Q==]
  • Lee, J. H., et al. An Assay Method for Screening Inhibitors of Prolyl 4-hydroxylase in Immortalized Rat Hepatic Stellate HSC-T6. SciSpace. [https://vertexaisearch.cloud.google.
  • Pereira, A. S., et al. (2017). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGDrpDXsIsHMt5Lw-hxdvp65mTfeqhTNEZ_WWL8gem07-JRW7r9NcLyRhsJ8P0SJmw-2r868CLViHVEOnfX_PISLsBWzD5JN54g8YsY6okyCuMtpICO78VLnw8VF0ly3LgKlwp9n8AiVXamORNZo3W_q5XiyGyCngL884QGZaxlC2H65v4h2MGSMa23bPtv2EQLXUZYpGbg2pWtOtY8NnrHVDTHtmhGN-7WKXpZtooyPt0nwfnkG-jbav5hYr]
  • MDPI. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhJ4JfVesfjFvEKTI-_eheohCyWkDgstvXpnH80eoli_fwft11T1hng0kHywVJNuSYit3DMNLsMD1Ex2-BsWsysN_BurYcIZL5dcz9lgRwqAMPfv6PetNYCSn073DM5xY=]
  • Avanti Research. 07:0 PC (DHPC). Avanti Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Vi_AKYlb92mHiRZC1RbWr3Nzwry7_4l30GEPM2I0sa-lokUu2sDWxNqC3ssqkz3XYlW7T5GAhneDde56K--2d_Suod8oDWF3LjcJCJx529OHySD8doOiRj-DSxCR4Un8UVYdZp3no7lWbugCIca0S32b1YlKSUShJwn6eAoC2yju3g==]
  • Myllyharju, J. (2018). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQe7QUo7jh0e_IduEcaiXoL8YtcE-cqkDgJRFUxaqJQR8MDx2YAiillGxU8npRpPPeSWGn86Wtt3tN_vQhqgtLvI4xRK1fLxAGCtm7Ud85prRTWmzu6F7rK3TIuNH0YG2HkVb0WSkKI2cMNAaNTOhEWM_b1e9xgwLWE5fyW2-z36EOUEj2NQ=]
  • ResearchGate. (2017). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbR4tEH0SN_OV_s3U-yrpAXK3xzEWhdlOkI_bDVqAnm_HZSShJmHigAV94WuovIm_WT5kpeCkFjwbmupgWRRCjLpa2yCfD_YTdpqVutPlLBCiSybB0_0LCeD6UGUe_EWdUdoB4eT3WJyoBqUX2PrBMENDr9tl8altlFmP4yDaHLlrxrz4r61khFRpSw5tHQ9oex2NvFO73yMFxgeT4bhoLuZ7HklHOKwGVzCFXlu-ZnfNN-2QNFkSUqSJueVUwOrKbw8iH]
  • Lee, J. W., & Kim, Y. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkHOkD-ehEE08QfeYFMPbmAr52UHiGOp9_U61Lju5UaXPr3GOlLePP0g1JwQkewN2qOdZX_NZVD18g5b5SG728wUZZRdmvqQ9KK0BkHMHdEBnkGRnLlyx_Xw7UstFbs7PZafpJWTnivr5McZg=]
  • Hasegawa, S., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExVyMHRoWE3WpxdpDxHZn0qy16jLFquryJ4RFYuRB2LyXlLG_9VVcBUbhmJ0yLMXa1zJaPjNsa-nhYz768P3iY0wIGaDqW-v6VhxJZY_lWjVXOkGeotev3gfcP1i8mZqfO7YqM9V148S9ye9c=]
  • Pereira, A. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwZGilKJPYXEs2Or6GYgJyfhmQwVWYPCE5TV7JAVqvLP23ekKUXR5mAcCsyoFh5Y62AsRXFYu27jPhUMAKpxYzQ2QTEH6EmHaIhW3-lqIZc_4yJyN7fxzzbAKnsNCr2Y8xvf4C]
  • Li, Y., et al. (2022). HIF-1α Stabilization Boosts Pulp Regeneration by Modulating Cell Metabolism. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGON-y294fa8kNg10xg-rQNogxjoenk_KL2E7mTQICL4r3MvqZvc4UO80rfJKHpiLIi7_zISdIP7g7DlLXDnF4BBkhc9i-oB9NEZYLpX-zNrAiQI645ml2KgepkAfE_duAGDY31]
  • ChemicalBook. (2022). 4,5-Dihydroxy-pyridine-2-carboxylic acid - Safety Data Sheet. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4ZtGv-TJEKvp2AAJ9cfyUCavojUH3WMlPdajfydt9_j40VQGUgsdOfEhGd1_XsEJlskBX1tfaXi1-ySNnZex7LcQZQWOZIgZM5i3_W9AiuGsINimL6FcGlQSj6vqUZNITtjhT8qx1S6b_vt2q53H11BIIIz8-UGLvMgZ9Ts4FCtqUm7AwnrzQg==]
  • ChemicalBook. (2022). 4,5-Dihydroxy-pyridine-2-carboxylic acid | 43077-77-6. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF4_Co5ftJqywIMfGmZeQdQ097SmidDwDxOlbqPsT4heUNDmADUUGTJXPTe1fAu_CAqaISs83aG4jzrDLseltCfOr9MCjM2TR1VtvDRZ1JCrM30QjpXiTlDfuXPTn_0Z_iM0pefVNIru2BhoV1I-GvraQKywFqKEYSpgeJq2Z0BU8=]
  • Deventer, K., et al. (2023). Untargeted Detection of HIF Stabilizers in Doping Samples: Activity-Based Screening with a Stable In Vitro Bioassay. Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfGqENRi-9n_j-SLSMepwDEeTTzMtF2zrZcMRCekgL22M2fChDFA8QGuLhUlw7oL7x0D3vZjJVMYFZHfpK46QqC4CORFXdfl-fBzUuV73ATYNKuvh7f0nc7I9bPzIQgo3ABu3NQhFyY0JFoQaPHu-mnlEXgQ==]
  • Gardner, L. B., & Corn, P. G. (2006). Normoxic Stabilization of Hypoxia-Inducible Factor-1α by Modulation of the Labile Iron Pool in Differentiating U937 Macrophages. AACR Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh7Ym5wL9JH2bcn9lh41T4j2V017gFmIyy7YdrWrxN6HoglLAy3fXduizQzn6f_Kp--A7zs4uhwhXC33rh2g-Uji6VoQTXMd6PrpmFhecQwOlk-ml-XYcHfXZ5dPFabQJ9sdF-pTmabE8u0FYMLx4mwIFumvuHynS4sGZZIxDnBbjV5WFWc2SccH96m0WabSRgTmCUvcyhVFCzOLiNetNmRNIxsj8_qwfQ]
  • Cayman Chemical. HIF-1α Transcription Factor Assay Kit. Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1QBGBNUxQLYj_8vFrrnrCQmMp3uV160FYfWKOGt8tsY4DhxTB_497R7GJjQtXLQ0k9czUIeVOD188kxJDZurYupcpTLpjAnDQ6jdcU95dMjIlZ1IIrunJIwpFPH0mHO2R10x4ma7WpXiMX28dnuJ2fxPiVLmmI8aUPTUHrvsYXpgfvcFMeaEbjcRPvdGUfgQ=]
  • Thevis, M., & Schänzer, W. (2012). Hypoxia-inducible factor stabilizers and other small-molecule erythropoiesis-stimulating agents in current and preventive doping analysis. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1rtMkneZvs7uUokPnD3NvFeezL8nwgBaSadjTx0SozwIr_4UmF1qvfSK2wUy6qaNIUFc8Kp_LilzNm7jELxIqbicuGRtPRiZf0Y5j3MwU-TNSgJF5ytgF9VoqTZSxDVLuHOwV]
  • ResearchGate. HIF-1a stabilization response in different doses overtime; InCell ELISA... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmEceidm-ycZyKolRcAxM27XZX8xEBlmOMVDiVK5X2Y-TaAwO0WiBwPmsMV7NNWiWMGrTZ-FEQnmD-ZyIgJIxs5AtxFLedaXgb4WeTZFQzR-Sq3WhdUhHGecIXVl8ojh_EebP0gJV4FSofk4vIA_38FUPXqkArRCU79hUNJT4uEjuHDBJHW6Ne0L4h3FQXKMTuwND30Z_mp6B8guwUZ8PQNFiGuWCPobaXtazBI70M-LcO7bzoZx7bpPuptbPREFtn4Lo=]
  • PubChem. 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJh8E_kEhGKVQeKEH2dB-9U2krIPqfBrrLg7Pg_eOj79MKrAc8WKWgwJ63J5muFncg6F00ETv4jifXhdji5KsgYXmLRPubG7yRc4-7-nVJ-TQLUe9-XGb4P7wLuZe-CHTQrDjv30VOX2OQ9g==]
  • Tokyo Chemical Industry Co., Ltd. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4. Tokyo Chemical Industry Co., Ltd. (APAC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1UGLK719lz8rmDiqksr3DF_E4GZqYmyec5BtiF5ykWXaomzOmloLvtgDD-qicaas5WIC5wlhnfIy5KXhk-HKSdEMPYp8XYfKoqSIE8KUqYDyvdGd_4ddWk1Mpri9I4sRZhE34Q==]
  • BLD Pharm. 499-51-4|4-Hydroxypyridine-2,6-dicarboxylic acid. BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkzwU_N-OC0U25XH0bsiQvxKhxSkhoouRJcMZBEaaat-fgfwmONnMEAYwdPW0HDJsJ1FjebK2RO_dxmzuQUALx8Ab2Khp9pJCclovxnEmgV-nmw-cxtwV8wOUuf-DW8jr63fedyVughsT2]
  • Wang, Y., et al. (2024). Stabilizing Hypoxia-Inducible Factor to Manage Anemia in Chronic Kidney Disease: From Basic Theory to Clinical Study. Karger Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3eFKdSOFAz0Mt-JhdYo8XhDqlETHzYhwAkr3DRxe35syvqUvh37XYcLuSWUxFn7WAtOrqBF5EzUvepidj4VfTUmeSUdwynGGpB9GFAK2Aqr1q4rP-Mhe9SdPBek7IBO982LWVA258iQHgINGHIZdVjvksW5L2Lp3Khq96C1sr5CrUa0mQztMBBAOB0BzsU_pBEA4WAXBBPw==]
  • ResearchGate. (2025). Investigation of the metabolites of the HIF stabilizer FG-4592 (roxadustat) in five different in vitro models and in a human doping control sample using high resolution mass spectrometry. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjtpyyfglgqt_iz6y9Cct0OvdO19KVKzgJ-UwOElaM3nXT4aR4-JlSv-bMIbDBbnnE-k26gqlFw25qLrFc0Nrw_fQjrdATRj4ybn-iQhAMcFlE3nWx2PfqKMBGqLvSW2TJ6L0AUhqb-YAzqxD6F17Lu5R_W7yHcY8QVvnrvqZK1RXM7webQUabte33_p4vylQMmbcyqgK524l6vOPuYLkh6ry9jUmeNyf4eEw-6cE53j1NxdbCW75bj2QO2E5nvSpAD7O2XbsPeIQgQLTAJjveLC5-L06NAOmA06h7DflqZcHBd6mrDaQm-sT4v7Tu7nrXL1JCQyKjPKalGBh9XITYoV4DhsjkAFPlBTb9FHPdQjzPp_OYY45O5pvpgRaOS6nfT_uCnOls]
  • Chemister.ru. picolinic acid. Chemister.ru. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUhMeTaEUkIZZ9njyO0P_NB9kisurhW3q_X_LOiBFqEksj8evd78o-HN3AF5O02fij4sGfZk9EpDFwNiU8iAFy7TLCaHDgbz231gKZZkOu0_gtHztfb--FoSJ5E9j37FSkjdPGO2Dlf-5tAbG9TRIlhs_kRTt8MSsTrRWfKNZ2Qmwx7AJQhdc=]
  • ResearchGate. (2026). 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMwVuPnZEgHKM07PTmsxj_BK1QASMBL5TrwqPBh8oh_9X_TRyEvLwUVncwCh-k8XiNp46ka03asNqgGETKB38doO1mL6B-5wgoiTW36UKGno7mCPOVCD56X-gi11_lwvsfesYHK9RY59mUNqw5msywn8WAzXNC023lY2wDGwXDd-6wVbIgAEzycVcZtglB07Cv7EsWHDxsx7zUcm-r5ziUxW8XMbgBYBfVJneZ9uuuslbck5lTV7Q62Ggm0AGLX5V7hSX4-f02ck6KrgET2WxN8d5MV3cgD5iwM0U=]
  • Zhang, H., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECwRc8t2rRAFeZ6TKmL17tIMBAeBAWxLNqfsEIijSci7S-DGd8ZgQkf-0hZn6GXlOIGiADPmcOvb1uIpF5HClFgUoLH026xZyF-RvfWKqdNqIcZAQ3E5HpogHcUndWwIPXp22OROaDL1dirTY=]
  • SciSpace. 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZG3ieVNjqnP9FBGKdx4g5RN1x7rm9Ay-sSOEb--PfeEqgHx_ZRYIsfp44FqjOLE2W7YNL1gOrO60_bboR4HFjwNNjSzZPs3CsPIk7PB3uODTx3Lsp6i__sn_Mz4xTLCtBL733bOAMcNlOa6vxpyi4vqBEztzLw4W5XjGJ-zwHqm_7REfCd_WRQvMsR_6llW8YbW44mQ==]
  • Taylor, P. N., et al. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyH2Ycnysj0jFrCMt35A9K2MuEXUWFq2BN6RK3cftvv1NDvFhlicO9553RcRm3RGqHr08uuRJVyzzEpVDhD60WLOLxGMI27x8yWZbP5tJGvb5f8FRb5kmZlTqaYbVVEl011g1qfrO131kwrVOGlk6l4di4mmN-Vysq1Q==]
  • Li, C., et al. (2015). Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHwYKzYUZFRbSlcKvj7qh1h-IrhZaKo1RVedqtJBWZ9-i8fcxWHtsofF2CcRRXIFQS_h32a5LD2q3qU-5YXMzwVlMaBBjvw1ODxrNkSeGJIBDCMahsUoF-wqhNFC8iSGQuEz32]
  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQ66_rcPt5qJ3GfpBMK_IYUgQ32pMnf74CMhS0Leo7QoVLzK6E_-6WdPhYoxvjjC8HLzjoxgbS_vtY0E5GaGWWs0RIg0N_PgTYpf2pWfMaongQJRJuHC0nmqgRkQlPUbaW_xxS00g37NBhhV3]
  • MDPI. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3_IgwZ18EuANK7txqDQ3bhmNK2ZNvL20vPALTwFnxmVV-BIyJv-wXPIZC2d2p4Z048xWz7XQXM5aymKuXSeaUU5fLJkv-DIeoPFGOiD7ew6nUDoRcWQ8VJAQuRPCI3sJhxxoL]
  • Wikipedia. Pyridinecarboxylic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMUNmLA6Ch4JgDFQ4AFB4voeIfSxSqht--FfJKRf34v1QunNO_VCaSyCwzLH45MVxlovhaQ5Tsbr1Gm2BIFWbvufceHoo8pM02Fs0vfFr1LcwWOkZ9wiabiFmbF52t4jUDQBjPmqliy9WWQ1DTt17e]
  • Parkins, A., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. eScholarship.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmIZsbyhB-SUZT4KI5RlEOJpW79DoALjNXsVcavA-FvBc9so85VjmGxpHyIYyQPiDHHUAlDnpbLBoqHID9CdzwSuyRdBLspSxFHPpQ2MEanzUwA8Lmeu3-4f2aUNafNpJkyXaJ5jonB5lXfLNPWyIWQghIyhA=]
  • PENTA. (2025). 4-Pyridinecarboxylic acid. PENTA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe5lwT-2P9WEV_10XoubUGDddu5ywhw4pWlJKzFDz8J6vw8AsS5R79nkTiF9aXVQfYWgWrhtXV-o4BqnM5QUwGhnGUcKpVhUSsU4zPlla12AH6YQAfuxSsCFM2FRn4cTBpWUx8-4Wda1fSwzzo80RoIQcH8tz4H3dejA8EiMjCZwjbSOCqdE5XiMRTjGGFBkyByTRqfMHuyNejl5U=]
  • Wikipedia. Picolinic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIsOUMyjNXsfNYeuETvtHqF22VjrGn-p-5EqHLDe_vZE0MBev684vUpEQ0IMiE3sSNmRW7djt4KyK6kBgAnX68FKW99Ix3AKQFdTofQD8LI5i23GvQOgMm8DxgQxn5UJ0YlENqmWIM]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate
Reactant of Route 2
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate
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